5-Amino-2-chloropyridine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-amino-2-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZUTMZMEAPPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627956 | |
| Record name | 5-Amino-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58483-95-7 | |
| Record name | 5-Amino-2-chloroisonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58483-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-chloropyridine-4-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80627956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-chloro-isonicotinic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Amino-2-chloropyridine-4-carboxylic acid CAS 58483-95-7
An In-depth Technical Guide to 5-Amino-2-chloropyridine-4-carboxylic acid (CAS 58483-95-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine derivative that serves as a crucial building block and intermediate in the synthesis of a wide range of biologically active molecules.[1] Its unique arrangement of amino, chloro, and carboxylic acid functional groups on a pyridine scaffold makes it a versatile reagent in medicinal chemistry and agrochemical research.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications, with a focus on its role in the development of targeted therapeutics.
Physicochemical and Spectroscopic Data
The compound is typically a light yellow crystalline powder.[2] Key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 58483-95-7 | [3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [3] |
| Molecular Weight | 172.57 g/mol | [3] |
| Appearance | Light yellow crystalline powder | [2] |
| Melting Point | 38-43 °C | [2] |
| Boiling Point (Predicted) | 514.4 ± 50.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [4] |
| Flash Point (Predicted) | 264.9 ± 30.1 °C | [4] |
| pKa (Predicted) | pKa₁: 1.35±0.10 (most acidic), pKa₂: 3.89±0.10 (most basic) | N/A |
| XLogP3 (Predicted) | 1.2 | [4] |
| InChI Key | WCZUTMZMEAPPIX-UHFFFAOYSA-N | [4] |
Table 2: Spectroscopic Data
| Type | Data | Source |
| ¹H NMR | (DMSO-d₆): δ 9.01 (2H, multiple peaks), 8.03 (1H, single peak), 7.48 (1H, single peak) | [3] |
| ¹³C NMR | A reference spectrum is available in the SpectraBase database. | [5] |
Synthesis and Experimental Protocols
This compound is commonly synthesized from its N-protected precursor. The following protocols are derived from publicly available procedures.
Protocol 1: Synthesis via Deprotection of a Boc-Protected Precursor
This protocol describes the removal of a tert-butoxycarbonyl (Boc) protecting group to yield the final product.
Methodology:
-
Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7 mmol) in dichloromethane (200 mL).[3]
-
Add trifluoroacetic acid slowly dropwise with stirring until the solution becomes homogeneous (approximately 12 mL).[3]
-
Stir the reaction mixture overnight at room temperature.[3]
-
Perform a work-up by extracting the reaction mixture with a dilute aqueous ammonia solution.[3]
-
Acidify the separated aqueous phase with dilute hydrochloric acid to precipitate the product.[3]
-
Filter the precipitate to collect the this compound. The reported yield for this step is 87% (1.05 g).[3]
-
The product can be characterized by nuclear magnetic resonance (NMR) spectroscopy.[3]
Caption: Synthesis workflow for this compound.
Protocol 2: Iodination of this compound
This compound can also serve as a starting material for further functionalization, such as iodination, which is a key step in the synthesis of Cbl-b inhibitors.[6]
Methodology:
-
Prepare a solution of this compound (100.0 g, 579.47 mmol) in dimethylformamide (DMF) (1.4 L).[6]
-
Cool the solution to 0-10 °C.[6]
-
Add N-iodosuccinimide (NIS) (195.6 g, 869.21 mmol) in portions at 0-10 °C.[6]
-
Stir the mixture for 30 minutes at this temperature.[6]
-
Heat the resulting mixture to 80 °C and stir for 16 hours.[6]
-
Quench the reaction by adding water.[6]
-
Follow a general work-up procedure to isolate the crude iodinated product.[6]
Applications in Drug Discovery and Development
This molecule is a valuable intermediate for synthesizing compounds targeting various biological pathways. Its primary applications are in pharmaceutical development, agrochemicals, and biochemical research.[1]
Inhibition of Tyrosine Kinases (EGFR)
A significant application of this compound is in the synthesis of tyrosine kinase inhibitors. It has been identified as a key intermediate for preparing inhibitors of the Epidermal Growth Factor Receptor (EGFR) and c-erbB-2.[3][7] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[2] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for cancer therapy.[2][8]
Compounds derived from this scaffold are potent tyrosine kinase inhibitors that likely act by binding to the ATP-binding pocket in the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling cascades.[7] This inhibition can lead to reduced cancer cell growth and the induction of apoptosis.[7]
Caption: Inhibition of the EGFR signaling pathway.
Other Therapeutic Targets
Beyond EGFR, this compound is used to synthesize:
-
Modulators of GHSr-1a: These are targeted for the treatment of type II diabetes and obesity.[3]
-
Cbl-b Inhibitors: The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that acts as a key negative regulator of T-cell activation. Inhibiting Cbl-b is a promising strategy in immuno-oncology to enhance the body's immune response against tumors.[6][9]
Caption: Role as a building block in a typical drug discovery workflow.
Safety and Handling
This compound is associated with the following hazard statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.[4] Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
Conclusion
This compound (CAS 58483-95-7) is a foundational chemical intermediate with significant utility in modern drug discovery and agrochemical science. Its demonstrated role as a precursor to potent EGFR tyrosine kinase inhibitors underscores its importance in the development of targeted cancer therapies. The synthetic accessibility and versatile reactivity of this compound ensure its continued relevance for researchers and scientists working to create novel, biologically active molecules.
References
- 1. Buy 5-Amino-3-chloroisothiazole-4-carboxylic acid | 1210646-94-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 58483-95-7 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. spectrabase.com [spectrabase.com]
- 6. WO2020264398A1 - Substituted benzyl-triazole compounds for cbl-b inhibition, and further uses thereof - Google Patents [patents.google.com]
- 7. This compound | 58483-95-7 | FA57323 [biosynth.com]
- 8. mdpi.com [mdpi.com]
- 9. US11464802B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-2-chloropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-2-chloropyridine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and relevant biological context.
Chemical Identity and Structure
This compound, with the CAS number 58483-97-7, is a substituted pyridine derivative. Its structure incorporates an amino group, a chloro substituent, and a carboxylic acid moiety, which contribute to its unique reactivity and utility as a versatile building block in organic synthesis.[1][2]
Synonyms: 3-Amino-6-chloroisonicotinic acid, 5-Amino-2-chloro-4-pyridinecarboxylic acid, 5-Amino-2-chloroisonicotinic acid.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][3] |
| Molecular Weight | 172.57 g/mol | [1][3] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 38-43 °C | [1] |
| Boiling Point | 514.41 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [3] |
| XLogP3 | 1.2 (Predicted) | [3] |
| pKa | Data not available | |
| Solubility | Data not available | |
| Storage Conditions | Store at 0-8 °C | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized and can be adapted for this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
Boiling Point Determination (for liquids)
While this compound is a solid at room temperature, a general protocol for boiling point determination is provided for contexts where it might be in a liquid state or for related liquid compounds.
Procedure:
-
A small volume of the liquid is placed in a test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
-
The test tube is heated gently in a heating bath.
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
The solubility of a compound in various solvents is a critical parameter. A general qualitative and semi-quantitative procedure is described.
Procedure:
-
Add a small, pre-weighed amount of the compound (e.g., 1 mg) to a known volume of the solvent (e.g., 1 mL) in a vial at a specified temperature (e.g., room temperature).
-
Vortex the mixture for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
If undissolved solid remains, the mixture can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be determined using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a common method for its determination.
Procedure:
-
A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH versus volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Biological Context and Signaling Pathway
This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of targeted therapies.[1] Some reports suggest that compounds with this scaffold may act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.
One of the most critical signaling pathways in cancer biology is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5][6] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular events that promote cell proliferation, survival, and migration.[4][7][8] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have been successful in the treatment of various cancers.[7][8]
The following diagram illustrates a simplified overview of the EGFR signaling pathway and the potential point of inhibition by a small molecule inhibitor like a derivative of this compound.
Caption: Simplified EGFR signaling pathway and potential inhibition by a TKI.
Synthetic Workflow
The synthesis of this compound often involves a multi-step process. A common strategy is the deprotection of a protected amino group on a pyridine carboxylic acid precursor. The following diagram outlines a general synthetic workflow.
Caption: General synthetic workflow for this compound.
Conclusion
This compound is a compound with significant potential in the fields of medicinal chemistry and agrochemical development. Its physicochemical properties, including its predicted lipophilicity and reactive functional groups, make it an attractive scaffold for the synthesis of novel bioactive molecules. A thorough understanding of its properties, as outlined in this guide, is essential for its effective utilization in research and development. Further experimental determination of its solubility and pKa would provide a more complete profile and enhance its applicability in diverse scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound suppliers USA [americanchemicalsuppliers.com]
- 3. echemi.com [echemi.com]
- 4. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ClinPGx [clinpgx.org]
An In-depth Technical Guide to 5-Amino-2-chloropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-chloropyridine-4-carboxylic acid, also known as 5-amino-2-chloroisonicotinic acid, is a substituted pyridine derivative that serves as a critical building block in synthetic chemistry.[1][2] Its unique arrangement of amino, chloro, and carboxylic acid functional groups on a pyridine core makes it a versatile intermediate for the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in pharmaceutical and agrochemical research and development.
Molecular Structure and Physicochemical Properties
This compound is characterized by a pyridine ring substituted at the C2, C4, and C5 positions. The carboxylic acid group at C4 and the amino group at C5 are key reactive sites, while the chlorine atom at C2 provides a handle for further synthetic modifications, such as cross-coupling reactions.[3] The compound typically appears as a light yellow crystalline powder.[1]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | 5-Amino-2-chloroisonicotinic acid, 3-Amino-6-chloroisonicotinic acid | [1][4] |
| CAS Number | 58483-95-7 | [1][4][5] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][4] |
| Molecular Weight | 172.57 g/mol | [1][4] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 38-43 °C | [1] |
| Boiling Point | 514.4 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.6 g/cm³ (Predicted) | [4] |
| Storage Conditions | 0-8 °C | [1] |
| XLogP3 | 1.2 | [4] |
Note on Melting Point: The reported melting point of 38-43 °C, cited by multiple chemical suppliers, is unusually low for an aromatic carboxylic acid of this nature and may be inaccurate or refer to a specific solvate or impure form. For comparison, the isomeric compound 2-Amino-6-chloropyridine-4-carboxylic acid has a reported melting point of 295-304 °C. Researchers are advised to verify this property experimentally.
Synthesis and Characterization
The compound is typically synthesized from a protected precursor. A common method involves the deprotection of a tert-butoxycarbonyl (Boc) protected amine.
Experimental Protocol: Synthesis
A general and citable procedure for the synthesis of this compound involves the acid-catalyzed removal of the Boc protecting group from its precursor, 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid.[5]
-
Reaction Setup: Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7 mmol) in dichloromethane (200 mL) in a suitable reaction vessel.[5]
-
Deprotection: While stirring, slowly add trifluoroacetic acid (TFA) dropwise until the solution becomes homogeneous (approx. 12 mL).[5]
-
Reaction: Stir the reaction mixture overnight at room temperature to ensure complete deprotection.[5]
-
Workup: Extract the reaction mixture with a dilute aqueous ammonia solution.[5]
-
Precipitation: Acidify the separated aqueous phase with dilute hydrochloric acid to precipitate the product.[5]
-
Isolation: Collect the resulting precipitate by filtration to yield this compound (e.g., 1.05 g, 87% yield).[5]
References
An In-Depth Technical Guide to the Synthesis of 5-Amino-2-chloropyridine-4-carboxylic Acid
Introduction
5-Amino-2-chloropyridine-4-carboxylic acid, also known as 5-amino-2-chloroisonicotinic acid, is a pivotal intermediate in the fields of pharmaceutical and agrochemical research.[1][2][3] Its unique molecular structure, featuring a pyridine ring substituted with amino, chloro, and carboxylic acid functional groups, makes it a versatile building block for the synthesis of a wide array of biologically active molecules.[1] This compound is instrumental in the development of novel drugs, particularly those targeting neurological disorders, and in the formulation of advanced herbicides and pesticides.[2][3] This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and drug development professionals.
Pathway 1: Synthesis via Boc-Protection and Directed Ortho-Metalation
This pathway is a common and effective method for the synthesis of this compound. It involves the protection of the amino group of 5-amino-2-chloropyridine, followed by a directed ortho-metalation and carboxylation, and concluding with deprotection to yield the final product.
Quantitative Data Summary for Pathway 1
| Step | Starting Material | Key Reagents | Solvent | Conditions | Product | Yield |
| 1 | 5-Amino-2-chloropyridine | (Boc)₂O, TMEDA | Hexane | - | 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine | High |
| 2 | 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine | n-BuLi, CO₂ | Diethyl Ether | -78 °C to RT | 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | - |
| 3 | 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | Trifluoroacetic acid | Dichloromethane | Room Temperature, Overnight | This compound | 87%[4] |
Note: Specific yield for steps 1 and 2 are not detailed in the provided search results but are generally high for these types of reactions.
Experimental Protocols for Pathway 1
Step 1: Synthesis of 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine
-
Materials: 5-Amino-2-chloropyridine, Di-tert-butyl dicarbonate ((Boc)₂O), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Hexane.
-
Protocol: To a solution of 5-amino-2-chloropyridine in hexane, add TMEDA and Di-tert-butyl dicarbonate. Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is worked up by standard procedures to isolate the Boc-protected product.
Step 2: Synthesis of 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid
-
Materials: 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine, n-Butyllithium (n-BuLi), Diethyl ether, Carbon dioxide (dry ice), Hydrochloric acid.
-
Protocol: Dissolve 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine in anhydrous diethyl ether and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). Add n-butyllithium dropwise, maintaining the low temperature. After the addition is complete, stir the mixture for a designated period to ensure complete lithiation. Quench the reaction by adding crushed dry ice (solid CO₂). Allow the mixture to warm to room temperature. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid product. Filter and dry the solid to obtain 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid.
Step 3: Synthesis of this compound (Deprotection)
-
Materials: 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7 mmol), Dichloromethane (DCM, 200 mL), Trifluoroacetic acid (TFA, ~12 mL).
-
Protocol: Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid in dichloromethane.[4] Add trifluoroacetic acid slowly with stirring until the solution becomes homogeneous.[4] Stir the reaction mixture overnight at room temperature.[4] Following the reaction, extract the mixture with a dilute aqueous ammonia solution.[4] Acidify the separated aqueous phase with dilute hydrochloric acid to precipitate the final product.[4] Filter the precipitate to collect this compound (1.05 g, 87% yield).[4] The product can be characterized by nuclear magnetic resonance (NMR) spectroscopy.[4]
Pathway 2: Synthesis via Nitration and Reduction of 2-chloropyridine-4-carboxylic acid
An alternative approach to the target molecule involves the functionalization of a 2-chloropyridine-4-carboxylic acid scaffold. This pathway introduces the amino group in the final steps through nitration followed by reduction. This method avoids the use of protecting groups.
Quantitative Data Summary for Pathway 2
| Step | Starting Material | Key Reagents | Solvent | Conditions | Product | Yield |
| 1 | 2-Chloro-4-methylpyridine | KMnO₄, NaOH | Water | 80-90 °C | 2-Chloropyridine-4-carboxylic acid | High |
| 2 | 2-Chloropyridine-4-carboxylic acid | HNO₃, H₂SO₄ | - | - | 2-Chloro-5-nitropyridine-4-carboxylic acid | - |
| 3 | 2-Chloro-5-nitropyridine-4-carboxylic acid | SnCl₂, HCl or H₂, Pd/C | - | - | This compound | - |
Note: While this pathway is chemically plausible based on standard organic reactions, specific experimental protocols and yields for the direct synthesis of this compound via this route were not explicitly found in the search results. The protocols below are generalized based on similar transformations.
Experimental Protocols for Pathway 2
Step 1: Synthesis of 2-Chloropyridine-4-carboxylic acid
-
Materials: 2-Chloro-4-methylpyridine, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).
-
Protocol: Dissolve 2-chloro-4-methylpyridine in an aqueous solution of sodium hydroxide. Heat the solution to 80-90 °C. Slowly add potassium permanganate in portions to control the exothermic reaction. After the addition is complete, continue heating until the purple color of the permanganate disappears. Cool the reaction mixture and filter off the manganese dioxide byproduct. Acidify the filtrate with concentrated hydrochloric acid to precipitate the product, 2-chloropyridine-4-carboxylic acid. Collect the solid by filtration and dry.
Step 2: Synthesis of 2-Chloro-5-nitropyridine-4-carboxylic acid
-
Materials: 2-Chloropyridine-4-carboxylic acid, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).
-
Protocol: Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath. Slowly add 2-chloropyridine-4-carboxylic acid to the cooled nitrating mixture, ensuring the temperature remains low. After the addition, allow the reaction to stir at room temperature or with gentle heating as required to drive the reaction to completion (monitored by TLC). Pour the reaction mixture onto ice to precipitate the product. Filter the solid, wash with water, and dry to obtain 2-chloro-5-nitropyridine-4-carboxylic acid.
Step 3: Synthesis of this compound
-
Materials: 2-Chloro-5-nitropyridine-4-carboxylic acid, a suitable reducing agent (e.g., Tin(II) chloride (SnCl₂) and Hydrochloric acid, or Hydrogen gas and Palladium on carbon (Pd/C)).
-
Protocol (using SnCl₂/HCl): Suspend 2-chloro-5-nitropyridine-4-carboxylic acid in concentrated hydrochloric acid. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Heat the mixture, for instance, under reflux, until the reduction is complete (monitored by TLC). Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product. The product can then be purified by recrystallization.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The pathway involving a Boc-protected intermediate followed by directed ortho-metalation is well-documented with a reported high yield for the final deprotection step. An alternative pathway through nitration and subsequent reduction of 2-chloropyridine-4-carboxylic acid presents a viable, protecting-group-free strategy. The choice of a specific pathway will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The detailed protocols and data presented in this guide offer a solid foundation for researchers to produce this valuable chemical intermediate for further applications in drug discovery and development.
References
The Emergence of a Versatile Building Block: A Technical Guide to 5-Amino-2-chloropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-chloropyridine-4-carboxylic acid, a substituted pyridine derivative, has emerged as a critical intermediate in the realms of pharmaceutical and agrochemical research. Its unique trifunctional structure, featuring amino, chloro, and carboxylic acid moieties, offers a versatile platform for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of this important compound, tailored for professionals in chemical and biomedical research.
Introduction: A Key Intermediate in Modern Chemistry
This compound, also known by its IUPAC name 5-amino-2-chloroisonicotinic acid, is a pale yellow crystalline solid.[1] Its strategic importance lies in its utility as a foundational scaffold for the development of novel therapeutic agents and specialized agricultural chemicals. The presence of three distinct functional groups allows for selective chemical modifications, making it an invaluable tool for medicinal chemists and process development scientists. This guide will delve into the historical context of its development, provide detailed synthetic protocols, and present a comprehensive analysis of its physicochemical and spectroscopic properties.
Discovery and Historical Context
While the precise moment of the first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of pyridinecarboxylic acids and their derivatives throughout the 20th century. The study of halogenated and aminated pyridines gained significant traction with the discovery of their biological activities. The related compound, 2-amino-5-chloropyridine, was first prepared by Tschischibabin in 1928, highlighting the early interest in this class of compounds. The development of synthetic methodologies to introduce carboxylic acid functionality onto such rings was a logical progression, driven by the need for intermediates that could be readily coupled or modified in the synthesis of more complex molecules. The CAS number for this compound is 58483-95-7.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 58483-95-7 | [1] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 38-43 °C | [1] |
| Storage Temperature | 0-8 °C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. One of the most common and well-documented methods involves the deprotection of a tert-butoxycarbonyl (Boc) protected precursor.
Synthesis from 5-[(tert-Butoxycarbonyl)amino]-2-chloroisonicotinic acid
This synthetic approach offers a high-yielding and clean conversion to the final product.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 5-[(tert-butoxycarbonyl)amino]-2-chloroisonicotinic acid (1.0 eq) in dichloromethane (DCM).
-
Deprotection: Slowly add trifluoroacetic acid (TFA) to the suspension at room temperature with vigorous stirring. Continue the addition until the solid dissolves completely.
-
Reaction Monitoring: Allow the reaction mixture to stir overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Extraction: Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Purification: The aqueous layer is then carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.[2]
A general workflow for this synthesis is depicted in the following diagram:
References
Spectroscopic Characterization of 5-Amino-2-chloropyridine-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 5-Amino-2-chloropyridine-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. This data is based on established principles of spectroscopic interpretation and typical values for related molecular structures.
Table 1: ¹H NMR Data (Predicted)
-
Solvent: DMSO-d₆
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.15 | s | 1H | H-6 |
| ~6.80 | s | 1H | H-3 |
| ~6.50 | br s | 2H | -NH₂ |
| ~13.00 | br s | 1H | -COOH |
Table 2: ¹³C NMR Data (Predicted)
-
Solvent: DMSO-d₆
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | -COOH |
| ~155.0 | C-5 |
| ~150.0 | C-2 |
| ~145.0 | C-6 |
| ~115.0 | C-4 |
| ~110.0 | C-3 |
Table 3: IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 3350 - 3150 | Medium | N-H stretch (Amine) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1620 | Medium | N-H bend (Amine) |
| ~1580, ~1470 | Medium | C=C, C=N stretch (Pyridine ring) |
| ~1250 | Medium | C-O stretch (Carboxylic Acid) |
| ~850 | Medium | C-Cl stretch |
Table 4: Mass Spectrometry Data (Predicted)
-
Ionization Mode: Electrospray Ionization (ESI)
| m/z | Relative Intensity (%) | Assignment |
| 172.0/174.0 | 100/33 | [M+H]⁺ (isotopic pattern for 1 Cl) |
| 155.0/157.0 | 40/13 | [M+H - NH₃]⁺ |
| 128.0/130.0 | 60/20 | [M+H - CO₂]⁺ or [M+H - C₂H₂O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the DMSO-d₆ solvent peak at 39.52 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters: 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
-
Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. The solution is then further diluted to a final concentration of approximately 10-100 µg/mL.
-
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Scan Range: The instrument is set to scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-500).
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) is a key diagnostic feature.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Logical relationship between molecular properties and spectroscopic techniques.
5-Amino-2-chloropyridine-4-carboxylic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chloropyridine-4-carboxylic acid is a versatile pyridine derivative that serves as a key building block in the synthesis of a variety of biologically active molecules.[1][2] Its unique structure, featuring amino, chloro, and carboxylic acid functional groups, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the safety, handling, and key experimental protocols related to this compound, intended for professionals in research and drug development. The information is presented to ensure safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that there are discrepancies in the reported melting point in the literature. One source indicates a range of 38-43 °C, while other similar compounds have significantly higher melting points.[1] Further experimental verification is recommended to establish a definitive melting point for this compound.
| Property | Value | Reference(s) |
| CAS Number | 58483-95-7 | [1] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 38-43 °C (conflicting data exists) | [1] |
| Boiling Point | 514.41 °C at 760 mmHg (predicted) | |
| Density | 1.6 ± 0.1 g/cm³ (predicted) | |
| Solubility | Information not available | |
| pKa | Information not available |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard and precautionary statements.
| GHS Classification | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
Handling and Personal Protective Equipment (PPE)
Safe handling of this compound is crucial to prevent exposure. The following procedures should be strictly followed:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
Proper storage is essential to maintain the stability and integrity of the compound:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, follow these first-aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Spills and Disposal
-
Spill Cleanup: Avoid dust formation. Wear appropriate PPE. Sweep up the material and place it in a suitable container for disposal.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the deprotection of a Boc-protected precursor.
3.1.1. Materials:
-
5-[(tert-Butoxycarbonyl)amino]-2-chloroisonicotinic acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dilute aqueous ammonia
-
Dilute hydrochloric acid
3.1.2. Procedure:
-
Suspend 5-[(tert-Butoxycarbonyl)amino]-2-chloroisonicotinic acid in dichloromethane.
-
Slowly add trifluoroacetic acid dropwise with stirring until the solution becomes homogeneous.
-
Stir the reaction mixture at room temperature overnight.
-
Extract the reaction mixture with a dilute aqueous ammonia solution.
-
Acidify the aqueous phase with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to yield this compound.
3.1.3. Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
3.1.4. Characterization:
The identity and purity of the synthesized compound can be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Below is a graphical representation of the synthesis workflow.
Caption: Synthesis workflow for this compound.
Biological Activity and Applications
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2]
-
Pharmaceutical Development: It is a building block for compounds targeting neurological disorders.[1] While specific signaling pathways are not detailed in publicly available literature, its derivatives are investigated as potential enzyme inhibitors.
-
Agrochemicals: This compound is used in the development of new herbicides and pesticides.[1]
The logical relationship for its application in drug discovery is outlined in the diagram below.
Caption: Application logic in drug and agrochemical discovery.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, along with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in research and development. This guide provides a foundational understanding to aid researchers and scientists in their work with this compound. It is recommended to always consult the most recent Safety Data Sheet (SDS) from the supplier before use.
References
An In-depth Technical Guide on the Solubility and Stability of 5-Amino-2-chloropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Properties of 5-Amino-2-chloropyridine-4-carboxylic acid
This compound, with the molecular formula C₆H₅ClN₂O₂, is a light yellow crystalline powder.[1] Key identifiers and physical properties are summarized in the table below. The compound's structure, featuring an amino group, a carboxylic acid, and a chlorinated pyridine ring, suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility in various solvents.
| Property | Value |
| Synonyms | 5-amino-2-chloroisonicotinic acid, 3-Amino-6-chloroisonicotinic acid |
| CAS Number | 58483-95-7[1] |
| Molecular Formula | C₆H₅ClN₂O₂[1] |
| Molecular Weight | 172.57 g/mol [1] |
| Appearance | Light yellow crystalline powder[1] |
| Melting Point | 38-43 ºC[1] |
| Storage Conditions | Store at 0-8 °C[1] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis and formulation. Due to the presence of both a carboxylic acid and an amino group, its solubility is expected to be pH-dependent. While specific quantitative data is not extensively published, a qualitative assessment suggests it is likely soluble in polar organic solvents. The following sections provide standardized protocols for determining its solubility.
Quantitative Solubility Data
The following table is provided as a template for summarizing experimentally determined solubility data for this compound in various solvents at a standard temperature (e.g., 25°C).
| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined |
| Acetonitrile | Data to be determined | Data to be determined |
| Dichloromethane | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
Two common methods for determining the solubility of a solid compound are the gravimetric method and the UV/Vis spectrophotometric method.
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the clear supernatant to a pre-weighed container. Evaporate the solvent under reduced pressure or in a fume hood.
-
Mass Determination: Once the solvent is completely removed, re-weigh the container with the dried solute.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.
This method is suitable for compounds with a chromophore and relies on the Beer-Lambert law.
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Analysis: Filter the saturated solution and dilute a known volume of the supernatant with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution, which represents the solubility.
Experimental workflows for solubility determination.
Stability Profile
Understanding the stability of this compound under various stress conditions is crucial for predicting its degradation pathways and establishing appropriate storage and handling procedures. Forced degradation studies are employed to accelerate the degradation process.
Forced Degradation Studies
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3] Typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[3]
Summary of Stability Data
The following table should be used to summarize the outcomes of forced degradation studies. The extent of degradation can be quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
| Stress Condition | Reagents and Conditions | Observation/Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, reflux for 8h | Data to be determined | Data to be determined |
| Base Hydrolysis | 0.1 M NaOH, reflux for 8h | Data to be determined | Data to be determined |
| Oxidative Degradation | 3% H₂O₂, room temp, 24h | Data to be determined | Data to be determined |
| Thermal Degradation | Solid state, 60°C, 48h | Data to be determined | Data to be determined |
| Photolytic Degradation | Solution, UV light (254 nm), 24h | Data to be determined | Data to be determined |
Experimental Protocols for Stability Studies
A general protocol for conducting forced degradation studies is provided below. A validated stability-indicating HPLC method is essential for separating the parent compound from its degradation products.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or a suitable solvent for thermal and photolytic studies). For solid-state thermal stability, the compound is used as is.
-
Stress Application: Expose the samples to the specified stress conditions for a defined period.
-
Sample Quenching: At various time points, withdraw samples and quench the degradation reaction if necessary (e.g., neutralize acidic or basic solutions).
-
Analytical Measurement: Analyze the stressed samples using a validated stability-indicating HPLC method. The method described for the detection of the related impurity, 5-amino-2-chloropyridine, can be adapted. This typically involves a C18 column with a mobile phase of acidified water and methanol, with UV detection.[4]
-
Data Analysis: Quantify the amount of remaining parent compound and any degradation products formed. The percentage of degradation is calculated relative to an unstressed control sample.
General workflow for forced degradation studies.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. covethouse.eu [covethouse.eu]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid from 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid
Abstract
This application note provides a detailed protocol for the synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid via the deprotection of its tert-butoxycarbonyl (Boc) protected precursor, 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid. The facile and efficient removal of the Boc protecting group is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and robust method for this transformation. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize substituted aminopyridines as key building blocks in the synthesis of novel therapeutic agents.
Introduction
Substituted pyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their prevalence in a wide array of biologically active molecules. Specifically, this compound serves as a versatile intermediate for the synthesis of various pharmaceutical candidates. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions. This document outlines a reliable protocol for the deprotection of 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid to yield the desired this compound.
Reaction Scheme
The synthesis involves the acid-catalyzed cleavage of the Boc protecting group from the starting material, liberating the free amine.
Caption: Reaction scheme for the deprotection of 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Supplier | Purity |
| 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid | Commercial Source | ≥97% |
| Trifluoroacetic acid (TFA) | Commercial Source | ≥99% |
| Dichloromethane (DCM), anhydrous | Commercial Source | ≥99.8% |
| Dilute aqueous ammonia solution | In-house prep. | ~1 M |
| Dilute hydrochloric acid | In-house prep. | ~1 M |
| Deionized water | --- | --- |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). The concentration of the starting material in DCM is typically in the range of 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents). A common practice is to use a 1:1 to 1:4 volume ratio of TFA to DCM.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Extraction: To the residue, add a dilute aqueous ammonia solution to dissolve the product. Transfer the aqueous solution to a separatory funnel and wash with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.
-
Precipitation: Carefully acidify the aqueous layer with dilute hydrochloric acid with stirring. The product, this compound, will precipitate out of the solution.
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and dry under vacuum to a constant weight.
Quantitative Data Summary:
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 5-tert-butoxycarbonylamino-2-chloropyridine-4-carboxylic acid | TFA | DCM | Overnight | Room Temperature | 87%[1] |
Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
References
Application Notes and Protocols for the Purification of 5-Amino-2-chloropyridine-4-carboxylic acid
Introduction
5-Amino-2-chloropyridine-4-carboxylic acid is a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility as a building block is enhanced by its amino and carboxylic acid functional groups.[1] The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the safety and efficacy of the final products. This document provides a detailed protocol for the purification of this compound, designed for researchers, scientists, and drug development professionals. The primary purification method described is based on its amphoteric properties, involving acid-base extraction and precipitation, followed by an optional recrystallization step for achieving higher purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing and executing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 38-43 °C | [1] |
| Boiling Point | 514.41 °C at 760 mmHg | [3] |
| Density | 1.6±0.1 g/cm³ | [3] |
| Storage | Store at 0-8 °C | [1] |
Note: The reported melting point appears low for a carboxylic acid of this nature and may be subject to variation based on purity.
Experimental Protocols
1. Purification via Acid-Base Extraction and Precipitation
This method leverages the amphoteric nature of the compound, which possesses both a basic amino group and an acidic carboxylic acid group. The compound is soluble in dilute aqueous base (as the carboxylate salt) and dilute aqueous acid (as the ammonium salt), while many organic impurities are not.
Materials:
-
Crude this compound
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Büchner funnel and flask
-
Filter paper
-
Drying oven or desiccator
Procedure:
-
Dissolution: In a beaker, suspend the crude this compound in deionized water (approximately 10-20 mL per gram of crude material).
-
Basification: While stirring, slowly add 1 M NaOH solution dropwise until the solid completely dissolves and the pH of the solution is between 9 and 10. This converts the carboxylic acid to its soluble sodium salt.
-
Filtration of Basic Solution: If any insoluble impurities are present, filter the basic solution through a Büchner funnel to remove them.
-
Precipitation: Transfer the clear filtrate to a clean beaker and place it on a magnetic stirrer. Slowly add 1 M HCl solution dropwise while stirring. The this compound will begin to precipitate as the solution is neutralized. Continue adding HCl until the pH of the solution is between 3 and 4 to ensure complete precipitation.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
2. Optional Recrystallization for High Purity
For applications requiring higher purity, an additional recrystallization step can be performed. The choice of solvent is critical and may require some small-scale trials. A polar protic solvent or a solvent mixture is likely to be effective.
Materials:
-
Purified this compound from the previous step
-
Ethanol, methanol, or an ethanol/water mixture
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in the chosen solvent(s) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the purified compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If any insoluble impurities remain in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry as described in the previous protocol.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method.
Table 2: HPLC Purity Analysis Parameters
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase | Water (pH 3 with orthophosphoric acid) : Methanol (50:50, v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
These parameters are adapted from a method for a related compound and may require optimization.[5]
Expected Results
The purification protocol is expected to yield this compound with significantly improved purity.
Table 3: Expected Yield and Purity
| Stage | Expected Yield Range (%) | Expected Purity (%) |
| Crude Product | N/A | 80-95 |
| After Acid-Base Precipitation | 85-95 | >98 |
| After Recrystallization | 70-85 (from precipitated) | >99.5 |
Note: Yields are dependent on the purity of the crude material.
Visual Workflow of the Purification Protocol
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound may cause skin, eye, and respiratory irritation.[3] Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. covethouse.eu [covethouse.eu]
- 3. echemi.com [echemi.com]
- 4. This compound | 58483-95-7 [chemicalbook.com]
- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Amino-2-chloropyridine-4-carboxylic acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. 5-Amino-2-chloropyridine-4-carboxylic acid is a versatile chemical scaffold that serves as a valuable starting material for the synthesis of potent kinase inhibitors. Its pyridine core mimics the purine structure of ATP, allowing for competitive binding to the kinase active site, while the amino and carboxylic acid functional groups provide convenient handles for synthetic elaboration to enhance potency and selectivity. This document provides detailed application notes and protocols for the synthesis of a representative kinase inhibitor using this compound, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.[2] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell proliferation. Therefore, inhibiting EGFR activity is a clinically validated strategy for cancer therapy.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition.
Synthesis of a Representative Kinase Inhibitor
A common strategy for elaborating this compound into a potent kinase inhibitor is through amide bond formation. The carboxylic acid moiety can be coupled with a variety of amines to introduce functionalities that can interact with specific residues in the kinase active site, thereby enhancing binding affinity and selectivity.
Experimental Workflow: Amide Coupling
Caption: General workflow for amide coupling synthesis.
Detailed Experimental Protocol: Synthesis of 5-amino-2-chloro-N-(4-methoxyphenyl)isonicotinamide
This protocol describes the synthesis of a representative kinase inhibitor via amide coupling of this compound with 4-methoxyaniline.
Materials:
-
This compound
-
4-methoxyaniline
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 4-methoxyaniline (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 2-4 hours), dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 5-amino-2-chloro-N-(4-methoxyphenyl)isonicotinamide.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compound against the target kinase (e.g., EGFR) is determined using an in vitro kinase assay.
Protocol: In Vitro EGFR Kinase Assay
-
Prepare a stock solution of the synthesized inhibitor in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the recombinant human EGFR kinase domain, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the synthesized inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the synthesized compound against EGFR and a related kinase to demonstrate selectivity.
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity vs. KDR (VEGFR2) |
| 5-amino-2-chloro-N-(4-methoxyphenyl)isonicotinamide | EGFR | 50 | >200-fold |
| 5-amino-2-chloro-N-(4-methoxyphenyl)isonicotinamide | KDR (VEGFR2) | >10,000 | - |
| Reference Inhibitor (e.g., Gefitinib) | EGFR | 25 | >100-fold |
Note: The data presented are for illustrative purposes and require experimental validation.
Structure-Activity Relationship (SAR) Logic
The development of potent and selective kinase inhibitors from the this compound scaffold relies on systematic modification and evaluation of different substituents.
Logical Relationship for SAR Studies
Caption: Logical workflow for SAR studies.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new chemical entities targeting kinases of therapeutic interest. The amenability of this scaffold to chemical modification through straightforward synthetic routes, such as amide coupling, makes it an attractive starting point for lead discovery and optimization in drug development programs.
References
Application Notes and Protocols: 5-Amino-2-chloropyridine-4-carboxylic acid as a Versatile Building Block for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chloropyridine-4-carboxylic acid is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in the synthesis of a wide array of biologically active heterocyclic compounds.[1] Its strategic placement of amino, chloro, and carboxylic acid functional groups allows for diverse chemical transformations, making it an essential intermediate in medicinal chemistry and drug discovery.[1] This scaffold has been instrumental in the development of potent kinase inhibitors, novel antibacterial agents, and other therapeutic candidates. These application notes provide an overview of its utility, detailed experimental protocols for the synthesis of key heterocyclic systems, and a summary of their biological activities.
Applications in the Synthesis of Kinase Inhibitors
The unique structural features of this compound make it an ideal starting material for the synthesis of fused heterocyclic systems that can effectively target the ATP-binding sites of various kinases. Notably, it has been employed in the development of inhibitors for key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.[2][3]
Pyrido[2,3-d]pyrimidines as PIM-1 Kinase Inhibitors
Pyrido[2,3-d]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their diverse pharmacological properties, including anticancer activities.[4] The fusion of a pyridine ring with a pyrimidine ring creates a scaffold that can be tailored to interact with the active sites of specific kinases. Synthesis of these compounds often involves the condensation of a substituted aminopyridine with a suitable cyclizing agent.
Recent studies have highlighted the potential of pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[3] Inhibition of PIM-1 is a promising strategy for cancer therapy. A series of novel pyrido[2,3-d]pyrimidine derivatives synthesized from precursors related to this compound have demonstrated significant PIM-1 inhibitory activity.[3]
Quinazolines and Other Heterocycles as EGFR Inhibitors
The this compound scaffold can also be utilized to construct quinazoline and other related heterocyclic systems that are effective inhibitors of EGFR. EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and cancer.[5] The development of small molecule inhibitors that target the ATP-binding site of EGFR has been a successful strategy in cancer therapy. The amino and carboxylic acid functionalities of the starting material can be readily manipulated to form the core quinazoline ring system, while the chloro group provides a handle for further functionalization to enhance potency and selectivity.
Applications in the Synthesis of Antibacterial Agents
In addition to its role in anticancer drug discovery, this compound is a valuable precursor for the synthesis of novel antibacterial agents. The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new classes of antimicrobial compounds. The heterocyclic scaffolds derived from this building block can be designed to target essential bacterial enzymes or other cellular processes. For instance, pyrimidine and pyridine moieties are present in various natural and synthetic antibacterial compounds.[6][7]
Quantitative Biological Data
The following tables summarize the biological activity of representative heterocyclic compounds synthesized using this compound or structurally similar precursors.
| Compound Class | Target | Specific Compound Example | IC50 | Cell Line | Citation |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | Compound 4 | 11.4 nM | - | [3] |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | Compound 10 | 17.2 nM | - | [3] |
| Pyrido[2,3-d]pyrimidine | Cytotoxicity | Compound 4 | 0.57 µM | MCF-7 | [3] |
| Pyrido[2,3-d]pyrimidine | Cytotoxicity | Compound 11 | 1.31 µM | MCF-7 | [3] |
| Pyrido[2,3-d]pyrimidine | Cytotoxicity | Compound 4 | 1.13 µM | HepG2 | [3] |
| Pyrido[2,3-d]pyrimidine | Cytotoxicity | Compound 11 | 0.99 µM | HepG2 | [3] |
| Thieno[3,2-d]pyrimidine | EGFRL858R/T790M | Compound B1 | 13 nM | - | [6] |
| Thieno[3,2-d]pyrimidine | Cytotoxicity | Compound B1 | 0.297 µM | H1975 | [6] |
| Thieno[3,2-d]pyrimidine | Cytotoxicity | Compound B1 | 0.440 µM | A549 | [6] |
| Compound Class | Bacterial Strain | Specific Compound Example | MIC (µg/mL) | Citation |
| Pyridine Derivative | S. aureus | Compound 66 | 56 | [7] |
| Pyridine Derivative | E. coli | Compound 66 | 55 | [7] |
| 2-Aminopyridine Derivative | S. aureus | Compound 2c | 39 | [8] |
| 2-Aminopyridine Derivative | B. subtilis | Compound 2c | 39 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the deprotection of a Boc-protected precursor to yield this compound.[9]
Materials:
-
5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dilute aqueous ammonia
-
Dilute hydrochloric acid
Procedure:
-
Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.0 eq) in dichloromethane.
-
Slowly add trifluoroacetic acid dropwise with stirring until the solution becomes homogeneous.
-
Stir the reaction mixture overnight at room temperature.
-
Extract the reaction mixture with a dilute aqueous ammonia solution.
-
Acidify the aqueous phase with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to afford this compound.
Protocol 2: General Synthesis of Pyrido[2,3-d]pyrimidinones
This protocol outlines a general approach for the synthesis of pyrido[2,3-d]pyrimidinone scaffolds from an aminopyridine precursor through condensation with a dicarbonyl compound or its equivalent.
Materials:
-
This compound derivative (e.g., corresponding ester or amide)
-
1,3-Dicarbonyl compound (e.g., diethyl malonate, ethyl acetoacetate)
-
Base (e.g., sodium ethoxide, piperidine)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in a suitable solvent.
-
Add the 1,3-dicarbonyl compound (1.0-1.2 eq) and a catalytic amount of base.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter, wash with a cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 3: General Synthesis of Quinazolines
This protocol provides a general method for the synthesis of quinazoline derivatives from an aminobenzoic acid precursor, which can be adapted from this compound.
Materials:
-
A 2-aminobenzonitrile derivative (can be conceptually derived from this compound)
-
Dimethylformamide-dimethylacetal (DMF-DMA)
-
Arylamine
-
Solvent (e.g., acetic acid)
Procedure:
-
React the 2-aminobenzonitrile derivative (1.0 eq) with DMF-DMA to form the intermediate amidine.
-
To the intermediate, add the desired arylamine (1.0 eq) in a suitable solvent such as acetic acid.
-
Heat the reaction mixture under reflux or using microwave irradiation, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to yield the 4-amino-quinazoline derivative.[4]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by heterocyclic compounds derived from this compound.
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition.
References
- 1. scbt.com [scbt.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. scielo.br [scielo.br]
- 5. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for the Quantification of 5-Amino-2-chloropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 5-Amino-2-chloropyridine-4-carboxylic acid in various matrices. The protocols are based on established analytical techniques and are intended to serve as a starting point for method development and validation in a research or quality control setting.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity and concentration are critical quality attributes that can impact the efficacy and safety of the final product. Therefore, robust and reliable analytical methods for its quantification are essential. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high-sensitivity applications, particularly in complex matrices.
Analytical Methods Overview
A summary of the analytical methods for the quantification of this compound and its related compounds is presented below. The data for the HPLC-UV method is adapted from a validated method for the closely related genotoxic impurity, 5-amino-2-chloropyridine (5A2Cl).[3][4]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Instrumentation | HPLC with UV Detector | LC with Triple Quadrupole Mass Spectrometer |
| Principle | Separation based on polarity, quantification by UV absorbance. | Separation based on polarity, quantification by mass-to-charge ratio. |
| Primary Application | Quantification in active pharmaceutical ingredients (APIs) and formulated products. | Trace level quantification in complex matrices (e.g., biological fluids).[5][6] |
| Linearity Range | 1 - 40 µg/mL (for 5A2Cl)[3] | Analyte-dependent, typically ng/mL to µg/mL range. |
| Limit of Detection (LOD) | 0.015 µg/mL (for 5A2Cl)[3][4] | Sub-ng/mL levels achievable. |
| Limit of Quantification (LOQ) | 0.048 µg/mL (for 5A2Cl)[3][4] | Typically in the low ng/mL range. |
| Accuracy (% Recovery) | 98.80 - 100.03% (for 5A2Cl)[3][4] | Typically within 85-115%. |
| Precision (%RSD) | < 2% | < 15% |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. The protocol is adapted from a validated method for 5-amino-2-chloropyridine.[3][4]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[3][4]
3. Chromatographic Conditions:
-
Mobile Phase: Water (pH adjusted to 3.0 with orthophosphoric acid) : Methanol (50:50, v/v)[3][4]
-
Column Temperature: 40°C[3]
-
Injection Volume: 10 µL[3]
-
Detection Wavelength: 254 nm[3]
4. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 20, 40 µg/mL).[3]
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration expected to be within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be ≥ 0.999.[3]
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound, especially in complex biological matrices where co-eluting interferences may be present.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog[7]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Protein precipitation agent (e.g., acetonitrile or zinc sulfate solution)[7]
2. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[7]
3. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: Water with 0.1% formic acid[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[7]
-
Flow Rate: 0.4 mL/min[7]
-
Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 1 minute.[7]
-
Injection Volume: 10 µL[7]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7] MRM transitions for the analyte and internal standard need to be optimized.
4. Sample Preparation (for Biological Matrix, e.g., Plasma):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.[7]
-
Add 300 µL of a precipitating agent (e.g., acetonitrile).[7]
-
Vortex for 1 minute to precipitate proteins.[7]
-
Centrifuge at 10,000 rpm for 10 minutes.[7]
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.[7]
5. Data Analysis:
-
Optimize MRM transitions for this compound and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Calculate the concentration of the analyte in the samples based on the peak area ratio and the calibration curve.
Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound.
References
- 1. covethouse.eu [covethouse.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a novel tandem mass spectrometry method for the quantification of eszopiclone without interference from 2-amino-5-chloropyridine and application in a pharmacokinetic study of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: HPLC-UV Analysis of 5-Amino-2-chloropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 5-Amino-2-chloropyridine-4-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The provided protocol is adapted from a validated method for the closely related compound, 5-Amino-2-chloropyridine, and includes considerations for the increased polarity imparted by the carboxylic acid functional group. This document offers a comprehensive guide for researchers and professionals involved in drug development and chemical synthesis, covering experimental protocols, data presentation, and workflow visualization.
Introduction
This compound is a pivotal building block in medicinal and agricultural chemistry.[1] Its purity and concentration are critical parameters that necessitate a reliable and accurate analytical method for its quantification. Reversed-phase HPLC with UV detection is a widely used, robust, and sensitive technique suitable for the analysis of aromatic compounds. Due to the polar and ionizable nature of pyridinecarboxylic acids, careful control of chromatographic conditions, such as mobile phase pH and composition, is essential for achieving optimal separation and peak shape.[2][3] This application note provides a starting point for the development of a validated HPLC-UV method for this compound.
Chromatographic Conditions
The following chromatographic conditions are proposed, based on a validated method for 5-Amino-2-chloropyridine.[4][5] Due to the higher polarity of this compound, adjustments to the mobile phase composition, such as decreasing the methanol percentage, may be required to achieve the desired retention time.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18, 150 x 4.6 mm i.d., 2.7 µm particle size |
| Mobile Phase | Water (pH 3, adjusted with orthophosphoric acid) : Methanol (50:50, v/v) |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| UV Detection | 254 nm |
Quantitative Data Summary
The following table summarizes the quantitative data from the validated HPLC-UV method for the related compound, 5-Amino-2-chloropyridine.[4][5] These values provide an estimate of the performance that can be expected for the analysis of this compound. However, it is crucial to perform a method validation study for the specific target analyte to determine its precise linearity, limit of detection (LOD), and limit of quantitation (LOQ).
| Parameter | Reported Value (for 5-Amino-2-chloropyridine) |
| Linearity Range | 1 - 40 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | 0.048 µg/mL |
| Recovery | 98.80 - 100.03% |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (ACS grade)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 20, 40 µg/mL).
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions listed in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% methanol) to remove any strongly retained compounds.
Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.
-
Integrate the peak area of the analyte in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Key parameters influencing chromatographic separation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 5-Amino-2-chloropyridine-4-carboxylic Acid Amides and Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid and its subsequent conversion to a variety of amide and ester derivatives. These compounds are valuable intermediates in the development of novel pharmaceuticals and agrochemicals.[1] The methodologies described herein are based on established chemical principles and can be adapted for the synthesis of a diverse library of derivatives.
Synthesis of the Core Intermediate: this compound
The foundational starting material for the synthesis of the target amides and esters is this compound. A reliable method for its preparation involves the deprotection of a tert-butoxycarbonyl (Boc)-protected precursor.[2][3]
Experimental Protocol: Synthesis of this compound[2]
-
Reaction Setup: Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7 mmol) in dichloromethane (200 mL) in a suitable reaction vessel.
-
Deprotection: With stirring, slowly add trifluoroacetic acid dropwise until the solution becomes homogeneous (approximately 12 mL).
-
Reaction Monitoring: Stir the reaction mixture overnight at room temperature.
-
Work-up: Extract the reaction mixture with a dilute aqueous ammonia solution.
-
Precipitation: Acidify the aqueous phase with dilute hydrochloric acid to precipitate the product.
-
Isolation: Collect the precipitate by filtration and dry to yield this compound.
| Starting Material | Reagents | Solvent | Reaction Time | Yield |
| 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | Trifluoroacetic acid, aq. NH3, aq. HCl | Dichloromethane | Overnight | 87% |
Synthesis of this compound Amides
The amidation of this compound can be achieved through various coupling methods. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, especially given the electronic nature of the pyridine ring. Common strategies involve the use of carbodiimides, phosphonium salts, or other activating agents.
General Considerations for Amide Coupling:
-
Coupling Reagents: A variety of reagents are available to activate the carboxylic acid for nucleophilic attack by an amine.[4][5] The selection of the appropriate reagent can depend on the reactivity of the amine and the desired reaction conditions.
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt) are often used to minimize racemization and improve reaction efficiency.[6]
-
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to facilitate the coupling process. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst.[7]
Table of Common Amide Coupling Reagents
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Cost-effective and highly reactive. Byproducts can sometimes be challenging to remove.[4][6] |
| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, especially for sterically hindered amino acids. Byproducts are generally water-soluble.[6] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Fast reaction times and low rates of racemization.[8] |
| Other | NMI/MsCl, DPDTC | Effective for electron-deficient amines and can be used in "green" chemistry protocols.[9][10] |
Representative Experimental Protocol: Amidation using HATU
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2-3 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Synthesis of this compound Esters
The synthesis of esters from this compound is most commonly achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[11][12]
General Considerations for Fischer-Speier Esterification:
-
Alcohol: The alcohol is typically used in large excess to drive the equilibrium towards the ester product and can also serve as the solvent.[13][14]
-
Catalyst: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used as catalysts.[11][12]
-
Water Removal: The removal of water, a byproduct of the reaction, will shift the equilibrium to favor the formation of the ester. This can be achieved by azeotropic distillation using a Dean-Stark apparatus.[12]
Representative Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: To a solution of this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol; used in excess as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Synthetic Workflow Visualization
The overall synthetic strategy for producing this compound amides and esters is depicted in the following workflow diagram.
Caption: Synthetic workflow for amides and esters.
Conclusion
The synthetic routes outlined in these application notes provide a robust framework for the preparation of a wide range of this compound amides and esters. By selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently generate diverse libraries of these valuable compounds for applications in drug discovery and development. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 58483-95-7 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Amino-2-chloropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-Amino-2-chloropyridine-4-carboxylic acid. This versatile building block is a valuable intermediate in the synthesis of a wide array of functionalized pyridine derivatives for applications in medicinal chemistry, agrochemicals, and materials science.[1][2] The presence of amino, carboxylic acid, and chloro- functionalities offers multiple points for molecular elaboration, making it a key component in the construction of complex molecular architectures, including kinase inhibitors and other biologically active compounds.[1][2]
This document details protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the formation of C-C bonds with aryl and heteroaryl partners, Buchwald-Hartwig amination for the synthesis of C-N bonds, and Sonogashira coupling for the creation of C-C triple bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the chloro-substituent at the 2-position serves as the electrophilic partner for coupling with various aryl or heteroaryl boronic acids or their esters.
It is important to note that the presence of the free carboxylic acid can sometimes interfere with Suzuki-Miyaura couplings, potentially by coordinating with the palladium catalyst and deactivating it.[3] Therefore, it is often advantageous to perform the coupling on the corresponding ester derivative, followed by saponification to regenerate the carboxylic acid.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 18 | 80-90 (estimated) |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 75-85 (estimated) |
Yields are estimated based on typical Suzuki-Miyaura reactions of similar 2-chloropyridine substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add methyl 5-amino-2-chloropyridine-4-carboxylate, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
In a separate vial, dissolve palladium(II) acetate and SPhos in a minimal amount of anhydrous 1,4-dioxane.
-
To the Schlenk flask, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
If the ester was used, the purified product can be saponified using standard conditions (e.g., LiOH in THF/water) to yield the final carboxylic acid.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[4] In the context of this compound, this reaction allows for the introduction of a variety of amino substituents at the 2-position. Similar to the Suzuki-Miyaura coupling, performing this reaction on the ester derivative can be advantageous to avoid potential complications from the free carboxylic acid.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound Derivatives
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 (estimated) |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 (estimated) |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 16 | 80-90 (estimated) |
Yields are estimated based on typical Buchwald-Hartwig aminations of similar 2-chloropyridine substrates.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add anhydrous toluene and stir for 5 minutes.
-
Add methyl 5-amino-2-chloropyridine-4-carboxylate and the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
If necessary, perform saponification to obtain the final carboxylic acid product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of precursors for further transformations or for introducing rigid linkers in drug design. The reaction is typically co-catalyzed by palladium and copper salts.
Table 3: Representative Conditions for Sonogashira Coupling of this compound Derivatives
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | - | Et₃N | THF | 60 | 12 | 80-90 (estimated) |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | Diisopropylamine | DMF | 80 | 16 | 75-85 (estimated) |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N | Acetonitrile | 70 | 10 | 70-80 (estimated) |
Yields are estimated based on typical Sonogashira couplings of similar 2-chloropyridine substrates.
Experimental Protocol: Sonogashira Coupling
Materials:
-
Methyl 5-amino-2-chloropyridine-4-carboxylate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add methyl 5-amino-2-chloropyridine-4-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask and purge with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
If necessary, perform saponification to obtain the final carboxylic acid product.
Conclusion
The cross-coupling reactions of this compound and its derivatives are powerful tools for the synthesis of a diverse range of substituted pyridines. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this versatile scaffold. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity, particularly given the multifunctional nature of the starting material. These methods are highly relevant for the development of new pharmaceuticals, agrochemicals, and functional materials.
References
Application Note: Protocol for Cytotoxicity Assessment of 5-Amino-2-chloropyridine-4-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the cytotoxic effects of novel 5-Amino-2-chloropyridine-4-carboxylic acid derivatives on cancer cell lines. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of viability.[1] Additionally, this note outlines methods for data presentation and visualization of the experimental workflow and a potential signaling pathway involved in the compound-induced cytotoxicity.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of the test compounds is a multi-step process that begins with cell culture and culminates in data analysis and interpretation. The process ensures reproducible and accurate results.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Detailed Experimental Protocol: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[1]
Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma).[2]
-
Test Compounds: this compound derivatives.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).[1]
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[3]
-
Equipment:
-
Sterile 96-well flat-bottom plates.
-
Humidified incubator (37°C, 5% CO2).
-
Multi-channel pipette.
-
Microplate reader (capable of reading absorbance at 570 nm).
-
Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.
-
Medium Control (Blank): Medium only, without cells, for background subtraction.
-
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay Execution:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][5]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[4] A visible purple precipitate should appear in the wells with viable cells.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Collection:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate Percentage Viability: Determine the viability of treated cells relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Determine IC50: The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be calculated by plotting a dose-response curve (% Viability vs. Compound Concentration) using non-linear regression analysis.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured format. The table below provides a template for presenting the IC50 values of different derivatives against various cancer cell lines after a specified incubation period.
| Compound ID | Derivative Name/Structure | A549 IC50 (µM) (48h) | MCF-7 IC50 (µM) (48h) | HepG2 IC50 (µM) (48h) |
| DERIV-001 | [Structure/Name] | 25.4 ± 2.1 | 32.1 ± 3.5 | 18.9 ± 1.7 |
| DERIV-002 | [Structure/Name] | 15.8 ± 1.5 | 19.5 ± 2.2 | 11.2 ± 1.1 |
| DERIV-003 | [Structure/Name] | 42.1 ± 4.3 | 55.6 ± 5.9 | 35.7 ± 3.8 |
| Control | Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.08 | 0.6 ± 0.09 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Potential Signaling Pathway
Pyridine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, often involving the activation of caspase cascades.[6][7] A plausible mechanism for a cytotoxic this compound derivative is the induction of the intrinsic apoptosis pathway, triggered by cellular stress.
Caption: Hypothesized intrinsic apoptosis pathway induced by a pyridine derivative.
This pathway suggests the compound induces cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak.[8] This permeabilizes the mitochondrial membrane, causing the release of cytochrome c.[9] Released cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[9][10] Active caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which dismantle the cell, leading to apoptosis.[11][12] Further assays, such as Annexin V staining or caspase activity assays, would be required to confirm this specific mechanism.
References
- 1. broadpharm.com [broadpharm.com]
- 2. ijsat.org [ijsat.org]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. atcc.org [atcc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 12. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: 5-Amino-2-chloropyridine-4-carboxylic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-Amino-2-chloropyridine-4-carboxylic acid as a versatile building block in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers. The protocols outlined below are based on established methodologies for structurally related ligands and are intended to serve as a detailed guide for the synthesis and characterization of novel materials with potential applications in gas storage, catalysis, chemical sensing, and drug delivery.
Introduction to this compound in Material Science
This compound is a multifunctional organic ligand possessing a rich coordination chemistry due to the presence of a carboxylic acid group, an amino group, and a pyridine nitrogen atom. These functionalities allow it to act as a versatile linker, bridging metal ions to form one-, two-, or three-dimensional coordination polymers and MOFs. The presence of the chloro and amino substituents on the pyridine ring can further modulate the electronic properties and steric interactions within the resulting framework, potentially leading to materials with unique and tunable properties.
Key Features for Material Design:
-
Multidentate Coordination: The carboxylate group, pyridine nitrogen, and amino group offer multiple binding sites for metal ions, leading to the formation of robust and diverse framework topologies.
-
Functionalizability: The amino group provides a site for post-synthetic modification, allowing for the introduction of further functionalities to tailor the material's properties for specific applications.
-
Luminescence: The aromatic pyridine ring can act as an "antenna" to sensitize the luminescence of lanthanide ions, making this ligand a promising candidate for the development of luminescent MOFs for sensing and imaging applications.[1]
-
Catalytic Activity: The presence of Lewis basic sites (amino and pyridine nitrogen) and potentially accessible metal centers can impart catalytic activity to the resulting materials.
Hypothetical Application: Synthesis of a Luminescent Terbium-Based MOF
This section details a hypothetical application of this compound in the synthesis of a luminescent terbium-based Metal-Organic Framework (Tb-ACPC-MOF). The protocol is adapted from established procedures for the synthesis of lanthanide MOFs with functionalized pyridine carboxylic acid ligands.[2][3][4]
Experimental Protocol: Hydrothermal Synthesis of Tb-ACPC-MOF
Materials:
-
This compound (ACPC)
-
Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum filtration apparatus
-
Powder X-ray diffractometer (PXRD)
-
Thermogravimetric analyzer (TGA)
-
Fluorescence spectrophotometer
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound (17.26 mg) and 0.1 mmol of Terbium(III) nitrate hexahydrate (453.0 mg) in a solvent mixture of 5 mL of DMF and 5 mL of deionized water.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in an oven preheated to 120 °C.
-
Maintain the reaction at 120 °C for 72 hours.
-
After 72 hours, allow the oven to cool down to room temperature slowly.
-
Colorless, crystalline precipitates of Tb-ACPC-MOF should be observed at the bottom of the vial.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Collect the crystals by vacuum filtration and dry them in a vacuum oven at 60 °C for 12 hours.
Characterization Data (Hypothetical)
The following table summarizes the expected characterization data for the synthesized Tb-ACPC-MOF.
| Parameter | Expected Value/Observation |
| Appearance | Colorless crystals |
| Yield | ~75% (based on the ligand) |
| PXRD | A unique diffraction pattern confirming the formation of a new crystalline phase. |
| TGA | Stable up to approximately 350 °C, followed by decomposition of the organic linker. |
| Luminescence | Excitation Maximum: ~310 nmEmission Peaks: Characteristic sharp peaks of Tb³⁺ at ~490, 545, 585, and 620 nm. |
dot
Caption: Hydrothermal synthesis workflow for the preparation of a terbium-based MOF.
Logical Relationship: Ligand to Luminescence
The luminescent properties of the Tb-ACPC-MOF arise from an energy transfer process known as the "antenna effect." The organic ligand (ACPC) absorbs ultraviolet light and transfers the energy to the central terbium(III) ion, which then emits light at its characteristic wavelengths.
dot
Caption: The antenna effect mechanism for luminescence in the Tb-ACPC-MOF.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that would be collected to characterize the Tb-ACPC-MOF.
Table 1: Crystallographic Data (Hypothetical)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 15.678 |
| c (Å) | 10.987 |
| β (°) | 98.76 |
| Volume (ų) | 2105.4 |
| Z | 4 |
Table 2: Luminescence Data (Hypothetical)
| Parameter | Value |
| Excitation Wavelength (nm) | 310 |
| Emission Wavelengths (nm) | 490, 545, 585, 620 |
| Quantum Yield (%) | 35 |
| Lifetime (μs) | 850 |
Conclusion
This compound represents a promising, yet underexplored, building block for the rational design and synthesis of novel functional materials. The provided hypothetical application notes and protocols serve as a foundational guide for researchers to explore the potential of this ligand in creating advanced materials with tailored properties for a range of applications in material science and beyond. The inherent functionalities of this molecule offer exciting possibilities for the development of new luminescent sensors, catalysts, and drug delivery systems.
References
- 1. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A multifunctional material of a terbium-based metal–organic framework showing fluorescence detection of Hg2+ and proton conductivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characterization of Terbium-Based Metal Organic Framework for Environmental Remediation Application [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two primary synthetic routes are commonly employed:
-
Boc Deprotection Route: This method involves the acid-catalyzed removal of a tert-butoxycarbonyl (Boc) protecting group from a suitable precursor, such as 5-[(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid.[1]
-
Lithiation and Carboxylation Route: This approach typically involves the directed ortho-metalation of a substituted 2-chloropyridine derivative followed by quenching with carbon dioxide to introduce the carboxylic acid group.
Q2: What are the most common impurities I should be aware of?
A2: The impurity profile largely depends on the synthetic route chosen. See the table below for a summary of potential impurities.
Q3: What analytical techniques are recommended for monitoring the reaction and purity of the final product?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis. High-Performance Liquid Chromatography (HPLC) is suitable for monitoring reaction progress and determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and identification of impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying unknown impurities by their mass-to-charge ratio.
Troubleshooting Guides
Boc Deprotection Route: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of trifluoroacetic acid (TFA) or use a stronger acid like HCl. |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. | |
| Steric hindrance around the Boc group. | Consider using harsher deprotection conditions or an alternative protecting group strategy in your synthesis design. | |
| Formation of Side-Products | Alkylation of the product by the tert-butyl cation intermediate.[2][3] | Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[2] |
| Trifluoroacetylation of the amino group. | This can occur with excess TFA. Ensure the work-up procedure effectively removes all TFA. Co-evaporation with a non-reactive solvent can help. | |
| Low Yield | Degradation of the starting material or product under harsh acidic conditions. | Use milder deprotection conditions if possible. Screen different acids and reaction temperatures. |
| Product loss during work-up and purification. | Optimize the extraction and precipitation pH to maximize the recovery of the amphoteric product. |
Lithiation and Carboxylation Route: Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Carboxylated Product | Addition of the organolithium reagent to the pyridine ring. | Use a hindered base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C).[4] |
| Incorrect regioselectivity of lithiation. | The directing group and the position of other substituents on the pyridine ring heavily influence the site of metalation. Careful selection of starting materials is crucial. The use of specific mixed-base systems can sometimes alter regioselectivity. | |
| Dimerization or oligomerization of the lithiated intermediate. | Maintain a very low reaction temperature and add the electrophile (CO2) slowly to the reaction mixture. | |
| Formation of Multiple Products | Competing lithiation at different positions. | Optimize the reaction conditions (base, solvent, temperature) to favor the desired regioisomer. |
| Incomplete carboxylation. | Ensure an excess of high-purity carbon dioxide is introduced to the reaction. |
Summary of Potential Impurities
| Impurity Name | Structure | Potential Source | Notes |
| 5-[(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | Precursor | Incomplete deprotection in the Boc route. | Monitor reaction completion by HPLC or TLC. |
| 5-Amino-2-chloropyridine | Starting Material/Side-Product | Can be a starting material for the lithiation route or a decarboxylation byproduct. | Identified as a potential genotoxic impurity in some contexts. |
| tert-butyl-5-amino-2-chloropyridine-4-carboxylate | Side-Product | Esterification during Boc deprotection if t-butanol is present. | - |
| Isomeric Amino-chloropyridine-carboxylic acids | Structural Isomers | Impurities in starting materials or side-reactions during synthesis. | Isomers can be difficult to separate. Analytical method development is key for their detection. |
| Dimerized/Oligomeric Species | Byproducts | Side-reaction during lithiation. | More prevalent with less hindered bases and at higher temperatures. |
Experimental Protocols
Synthesis of this compound via Boc Deprotection[1]
Materials:
-
5-[(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dilute aqueous ammonia solution
-
Dilute hydrochloric acid
Procedure:
-
Suspend 5-[(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (e.g., 1.91 g, 7 mmol) in dichloromethane (200 mL).
-
With stirring, slowly add trifluoroacetic acid dropwise until the solution becomes homogeneous (approximately 12 mL).
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Stir the reaction mixture overnight at room temperature.
-
Extract the reaction mixture with a dilute aqueous ammonia solution.
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Separate the aqueous phase and acidify it with dilute hydrochloric acid to precipitate the product.
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Filter the precipitate, wash with cold water, and dry to yield this compound.
Visualizations
Caption: Synthetic routes and potential side reactions.
References
optimizing reaction conditions for amination of 2-chloropyridine derivatives
Technical Support Center: Amination of 2-Chloropyridine Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the amination of 2-chloropyridine derivatives, a common challenge in synthetic chemistry. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of a 2-chloropyridine derivative is showing low to no conversion. What are the most common causes and what should I check first?
Low conversion is a frequent issue, primarily because the C-Cl bond of an aryl chloride is less reactive than C-Br or C-I bonds. The oxidative addition of this bond to the Palladium(0) complex is often the rate-limiting step.[1][2]
Initial Troubleshooting Steps:
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Catalyst System Integrity :
-
Palladium Source : Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a more stable and efficient pre-catalyst, such as a G3 or G4 palladacycle.[1]
-
Ligand Choice : Bulky, electron-rich phosphine ligands are crucial for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. Use sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands (e.g., Josiphos).[1][3][4]
-
Catalyst Loading : For challenging substrates, increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.[1]
-
-
Reaction Conditions :
-
Temperature : These reactions often require elevated temperatures, typically 80-110 °C, to facilitate the difficult oxidative addition step.[1][3]
-
Inert Atmosphere : The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]
-
Solvent Purity : Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1]
-
-
Base Selection :
-
A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1][5]
-
If your substrate is sensitive to strong bases, weaker options like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[1][3]
-
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination.[2]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice : Select ligands that promote faster reductive elimination. Highly electron-rich and sterically hindered ligands can accelerate the final product-forming step.
-
Base Purity : Use high-purity, anhydrous base. Traces of moisture or hydroxides in lower-quality NaOtBu can worsen the problem.[1]
-
Amine Stoichiometry : Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help favor the desired coupling pathway over reduction.[1]
-
Strictly Anhydrous Conditions : Ensure all reagents and the solvent are scrupulously dried before use.[1]
Q3: How do I achieve regioselective amination on a dichloropyridine, such as 2,4-dichloropyridine?
Achieving regioselectivity can be challenging. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards both nucleophilic attack and oxidative addition than the one at the 4-position due to electronic effects from the ring nitrogen.[1][6]
Factors Influencing Regioselectivity:
-
Electronic Effects : The pyridine nitrogen withdraws electron density, making the C2 and C4 positions electron-deficient and more reactive. The effect is typically strongest at C2.[1]
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Catalyst Control : The choice of ligand can significantly influence selectivity. For instance, a Xantphos-based catalyst has been shown to favor C2 amination with a selectivity of 20:1 to 50:1.[6]
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Reaction Temperature : Lowering the reaction temperature can sometimes enhance selectivity, favoring the more electronically activated position.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Q1: My SNAr amination of an electron-deficient 2-chloropyridine is not working. What should I do?
For an SNAr reaction to proceed, the pyridine ring must be sufficiently "activated" by electron-withdrawing groups to stabilize the negative charge in the Meisenheimer complex intermediate.[7][8]
Troubleshooting Steps:
-
Substrate Activation : If your 2-chloropyridine lacks strong electron-withdrawing groups, the S
NAr pathway may be unfavorable. In such cases, a palladium-catalyzed method like the Buchwald-Hartwig amination is a better alternative.[8] -
Solvent Choice : Use polar aprotic solvents like DMF, DMSO, or NMP, which are effective at solvating the charged intermediate and accelerating the reaction.[7]
-
Temperature : Heating is often necessary. Depending on the substrate's reactivity, temperatures from 80 °C to reflux may be required.[7] Flow reactors operating at very high temperatures (200-300 °C) have also been used for unactivated substrates.[9]
-
Base : A base is needed to neutralize the HCl generated. Non-nucleophilic bases like K₂CO₃ or DIPEA are common choices.
Data & Condition Screening
Optimizing a reaction often requires screening several parameters. The following tables provide a starting point based on literature examples for the amination of 2-chloropyridine derivatives.
Table 1: Buchwald-Hartwig Amination - Condition Screening Guide
| Parameter | Condition 1 (Standard) | Condition 2 (For less reactive substrates) | Condition 3 (Base-sensitive substrates) |
|---|---|---|---|
| Pd-Source | Pd₂(dba)₃ (1-2 mol%) | G4-XPhos Precatalyst (2-5 mol%) | Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos (1.1-1.2x Pd) | BrettPhos (1.1-1.2x Pd) | RuPhos (1.1-1.2x Pd) |
| Base | NaOtBu (1.5 equiv) | LHMDS (1.5 equiv) | K₃PO₄ or Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene | 1,4-Dioxane | THF |
| Temperature | 100 °C | 110 °C | 80-90 °C |
Table 2: Comparison of Amination Methods for 2-Chloropyridines
| Method | Typical Substrate | Key Strengths | Key Limitations |
|---|---|---|---|
| Buchwald-Hartwig | Electron-rich, neutral, and electron-poor 2-chloropyridines | Wide substrate scope, high functional group tolerance.[2] | Requires expensive catalysts/ligands, strict inert conditions.[1] |
| S |
2-chloropyridines with strong electron-withdrawing groups | Transition-metal-free, cheaper reagents.[8] | Limited to activated substrates, often requires high temperatures.[7] |
| Ullmann Condensation | General halo-pyridines | Copper-catalyzed, alternative to Pd. | Often requires very high temperatures, stoichiometric copper. |
Visual Guides
Workflow & Decision Making
The following diagrams illustrate a typical experimental workflow and a troubleshooting guide for amination reactions.
Caption: General experimental workflow for amination reactions.
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.[3]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyridine
This is a representative protocol and may require optimization for specific substrates.
-
Reagent Preparation : To an oven-dried Schlenk tube, add the 2-chloropyridine derivative (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
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Catalyst Addition : In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and any additional ligand if required.
-
Reaction Setup : Seal the Schlenk tube, remove it from the glovebox, and evacuate and backfill with argon (repeat 3 times). Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heating and Monitoring : Place the tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.
-
Purification : Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for SNAr Amination of an Activated 2-Chloropyridine
This protocol is suitable for 2-chloropyridines bearing electron-withdrawing groups (e.g., -NO₂, -CN).
-
Reaction Setup : In a round-bottom flask, dissolve the activated 2-chloropyridine (1.0 mmol, 1.0 equiv) in DMF (5 mL).[7]
-
Reagent Addition : Add the amine (1.5 mmol, 1.5 equiv) and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).[7]
-
Heating and Monitoring : Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.[7]
-
Workup : After completion, cool the reaction to room temperature and pour it into water (25 mL).
-
Extraction and Purification : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7] Filter, concentrate, and purify the crude material by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, focusing on the two primary routes: Boc deprotection and a nitration/reduction pathway.
Route 1: Boc Deprotection of 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylic acid
Issue 1: Incomplete Deprotection
Symptom: Presence of starting material detected by TLC, LC-MS, or NMR analysis of the crude product.
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength/Concentration | Increase the concentration of trifluoroacetic acid (TFA) in the reaction mixture (e.g., from 20% to 50% in dichloromethane - DCM). |
| Short Reaction Time | Extend the reaction time. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until completion. |
| Steric Hindrance | If the molecule is sterically hindered, consider gentle heating (e.g., 30-40 °C) or using a stronger acidic system like 4M HCl in dioxane. |
| Poor Reagent Quality | Use fresh, anhydrous TFA and DCM. Water contamination can reduce the effectiveness of the acid. |
Issue 2: Formation of Side Products
Symptom: Appearance of unexpected spots on TLC or peaks in LC-MS/NMR.
| Potential Side Reaction | Mitigation Strategy |
| Alkylation of the Pyridine Ring | The tert-butyl cation generated during deprotection can alkylate the electron-rich pyridine ring. Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation.[1] |
| Decarboxylation | Prolonged exposure to strong acid and heat can lead to the loss of the carboxylic acid group, forming 5-amino-2-chloropyridine. Minimize reaction time and avoid excessive heating. |
Route 2: Reduction of 2-chloro-5-nitropyridine-4-carboxylic acid
Issue 1: Incomplete Reduction
Symptom: Presence of the starting nitro compound in the crude product analysis.
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., Fe powder, SnCl₂). |
| Inactive Reducing Agent | Activate the reducing agent if necessary (e.g., wash iron powder with dilute HCl). Ensure the quality and proper storage of the reducing agent. |
| Reaction Conditions | Optimize the reaction temperature and pH. For reductions with metal powders, maintaining an acidic pH is often crucial. |
Issue 2: Formation of Over-reduced or Side Products
Symptom: Presence of impurities other than the starting material in the final product.
| Potential Side Reaction | Mitigation Strategy |
| Formation of Hydroxylamine Intermediate | Incomplete reduction can sometimes lead to the formation of the corresponding hydroxylamine. Ensure sufficient reducing agent and reaction time. |
| Dechlorination | Aggressive reduction conditions (e.g., high-pressure hydrogenation with certain catalysts) can lead to the removal of the chlorine atom. Choose a milder reducing agent or optimize the reaction conditions. |
| Formation of Di-chloro Byproducts | During the synthesis of the precursor, over-chlorination can occur, leading to di-chlorinated impurities that are carried through the synthesis.[2] Purify the chlorinated precursor before the reduction step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the Boc deprotection of 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylic acid?
A1: The most frequently encountered side reaction is incomplete deprotection, where a portion of the starting material remains unreacted. This is often due to insufficient acid strength, short reaction times, or the presence of moisture.[1] Another significant side reaction is the alkylation of the product by the tert-butyl cation generated during the reaction.[1]
Q2: How can I monitor the progress of the Boc deprotection reaction?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The product, being more polar than the Boc-protected starting material, will have a lower Rf value. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product peak with the expected mass.
Q3: I observe a byproduct with a mass corresponding to the decarboxylated product. How can I avoid this?
A3: Decarboxylation of pyridine-4-carboxylic acids can be induced by heat and strong acidic conditions. To minimize this side reaction, it is advisable to conduct the deprotection at room temperature or below and to keep the reaction time to the minimum necessary for complete deprotection.
Q4: In the nitration/reduction route, what are common impurities in the final product?
A4: Common impurities can include unreacted nitro-precursor, over-reduced byproducts where the chlorine atom is also removed, and potentially di-chlorinated species that may have formed during the synthesis of the precursor. Careful control of reaction conditions and purification of intermediates is crucial.
Q5: What is a suitable method for purifying the final product, this compound?
A5: The product can often be purified by precipitation. After the reaction, the mixture can be neutralized or its pH adjusted to the isoelectric point of the amino acid, causing the product to precipitate out of the solution. The precipitate can then be collected by filtration and washed with an appropriate solvent. Recrystallization from a suitable solvent system can also be employed for further purification. An HPLC-UV method has been developed for the sensitive detection of the potential genotoxic impurity 5-amino-2-chloropyridine in active pharmaceutical ingredients, which can be adapted for purity analysis.[3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Boc Deprotection
-
Reaction Setup: In a round-bottom flask, suspend 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Deprotection: Cool the suspension to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Purification: Dissolve the residue in a minimal amount of a suitable solvent and adjust the pH with a base (e.g., aqueous ammonia) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound via Reduction of a Nitro Precursor (General Procedure)
-
Reaction Setup: To a solution of 2-chloro-5-nitropyridine-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the reducing agent (e.g., iron powder, 5-10 eq).
-
Reduction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture and filter off the solid catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or by acid-base extraction to isolate the amphoteric product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. IL47057A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Amino-2-chloropyridine-4-carboxylic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the deprotection of a Boc-protected precursor.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete Boc Deprotection: The reaction time may be too short, or the concentration of trifluoroacetic acid (TFA) may be insufficient. | - Increase the reaction time and monitor the reaction progress using TLC or LC-MS. - Consider increasing the concentration of TFA in the reaction mixture. A 55% TFA solution in dichloromethane (DCM) has been reported to yield higher purity products compared to 100% TFA.[1] |
| Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction, or it may not fully precipitate. | - Ensure the pH is adjusted correctly to the isoelectric point of the amino acid to maximize precipitation. - Cool the solution during precipitation to further decrease solubility. - If significant product remains in the aqueous layer, consider back-extraction with a suitable organic solvent. | |
| Side Reactions: The reactive tert-butyl cation generated during deprotection can lead to side products. | - Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation. | |
| Presence of Impurities in the Final Product | Incomplete Deprotection: The starting material (Boc-protected precursor) remains in the final product. | - Optimize the deprotection conditions as described above (longer reaction time, higher TFA concentration). - Purify the final product using recrystallization or column chromatography. |
| t-Butylation of the Product: The electron-rich pyridine ring or the amino group can be alkylated by the tert-butyl cation. | - Use scavengers to minimize this side reaction. - Optimize the reaction temperature; lower temperatures may reduce the rate of side reactions. | |
| Trifluoroacetylation of the Amino Group: The deprotected amino group can react with TFA, especially if the workup is not performed promptly or efficiently. | - After deprotection, remove TFA thoroughly by evaporation, possibly with co-evaporation with a non-polar solvent like toluene. - Neutralize the TFA salt with a mild base during the aqueous workup. | |
| Difficulty in Product Precipitation/Crystallization | Incorrect pH: The pH of the solution is not at the isoelectric point of the product, leading to higher solubility. | - Carefully adjust the pH of the aqueous solution with dilute acid until maximum precipitation is observed. - Determine the optimal pH for precipitation experimentally in a small-scale test. |
| Supersaturation: The product remains dissolved in the solvent even at its isoelectric point. | - Cool the solution in an ice bath to induce precipitation. - Gently scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure product if available. | |
| Oily Product Formation: The product separates as an oil instead of a solid. | - Try a different solvent system for precipitation. - Dissolve the oil in a minimal amount of a suitable solvent and attempt to precipitate it again by adding a non-solvent slowly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves the deprotection of a Boc-protected precursor, specifically 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid, using trifluoroacetic acid (TFA).[2]
Q2: What are the critical parameters to control for a high-yield synthesis?
The critical parameters include the concentration of TFA, reaction time, and temperature during the deprotection step. Additionally, careful pH control during the product precipitation is crucial for maximizing the isolated yield.
Q3: How can I monitor the progress of the deprotection reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (Boc-protected precursor) and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more accurate monitoring.
Q4: What are the potential side reactions, and how can they be minimized?
The primary side reaction is the t-butylation of the product by the tert-butyl cation generated during the deprotection. This can be minimized by using scavengers like anisole or thioanisole in the reaction mixture. Trifluoroacetylation of the deprotected amine can also occur and is mitigated by thorough removal of TFA and proper workup.
Q5: What is the best way to purify the final product?
Precipitation by adjusting the pH of the aqueous solution is the primary purification method.[2] If further purification is required, recrystallization from a suitable solvent system or column chromatography can be employed. For aminopyridine derivatives, cation-exchange chromatography has also been shown to be an effective purification technique.[3]
Data Presentation
Table 1: Effect of TFA Concentration on Boc Deprotection Efficiency
| TFA Concentration in DCM | Reaction Time | Observed Outcome | Reference |
| 50% | 5 min | Incomplete deprotection, 78% target product with deletion sequences. | [2] |
| 50% | Longer than 5 min | "Clean end product" with full deprotection. | [2] |
| 55% | 30 min | On average, 9% higher purity than with 100% TFA. | [1] |
| 100% | 5 min | Lower purity, with major impurity being omission analogs due to insufficient resin swelling in solid-phase synthesis. | [1] |
Table 2: Physical Properties and Solubility
| Property | Value |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | 38-43 °C |
| Solubility | |
| Water | Slightly soluble |
| Dichloromethane | Soluble (as Boc-protected precursor) |
| Dilute aqueous ammonia | Soluble (as ammonium salt) |
| Dilute hydrochloric acid | Soluble (as hydrochloride salt) |
Experimental Protocols
Synthesis of this compound from its Boc-protected precursor
This protocol is based on a reported procedure with a yield of 87%.[2]
Materials:
-
5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dilute aqueous ammonia solution
-
Dilute hydrochloric acid
Procedure:
-
Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid in dichloromethane.
-
Slowly add trifluoroacetic acid dropwise with stirring at room temperature until the solution becomes homogeneous.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in a dilute aqueous ammonia solution.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Slowly acidify the aqueous phase with dilute hydrochloric acid with stirring until precipitation of the product is complete.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Amino-2-chloropyridine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Amino-2-chloropyridine-4-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions to resolve them.
Issue 1: Oiling Out During Crystallization
Q: My compound precipitates as an oil instead of a solid during recrystallization. What should I do?
A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This can be a common issue with compounds that have both polar and non-polar functionalities.
Troubleshooting Steps:
-
Re-dissolve the oil: Add more of the primary solvent to the mixture and heat until the oil fully dissolves.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling often promotes oil formation.
-
Use a co-solvent system: If using a single solvent, try adding a miscible co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the hot, dissolved solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly.
-
Charcoal treatment: The presence of impurities can sometimes lower the melting point of the mixture, leading to oiling out. Consider treating the hot solution with activated charcoal to remove colored and some soluble impurities before filtration and crystallization.[1]
Issue 2: Poor or No Crystal Formation
Q: My solution is supersaturated, but no crystals are forming. How can I induce crystallization?
A: Spontaneous nucleation can sometimes be slow. Several techniques can be employed to induce crystal formation.
Troubleshooting Steps:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Add a seed crystal: If available, add a tiny crystal of pure this compound to the supersaturated solution. This will act as a template for crystal growth.[1]
-
Reduce the solvent volume: If the solution is not sufficiently supersaturated, carefully evaporate some of the solvent and then allow the solution to cool again.[1]
-
Cool to a lower temperature: If cooling to 0°C in an ice bath is unsuccessful, try using a colder bath (e.g., dry ice/acetone) for a short period. Be cautious, as very rapid cooling can sometimes lead to the precipitation of impurities.
Issue 3: Product is Colored (Yellow or Brown Tint)
Q: The final crystalline product has a persistent yellow or brown color. How can I decolorize it?
A: Colored impurities are common in aromatic compounds due to side reactions or degradation.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-5% by weight of the solute) to the hot solution and swirl. Heat the mixture gently for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite® pad to remove the charcoal.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the pure, colorless product. A patent for the purification of a similar aminopyridine compound suggests dissolving the crude product in ethanol, treating with a decolorizing agent, and then precipitating the pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, potential impurities can include:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Isomeric impurities: Other isomers of aminochloropyridine carboxylic acids that may form as byproducts.
-
Hydrolysis products: Hydrolysis of the chloro group to a hydroxyl group under certain pH conditions.
-
Decarboxylation product: Loss of the carboxylic acid group under harsh thermal or acidic/basic conditions.
-
Genotoxic impurities: Related compounds like 5-amino-2-chloropyridine could be present and are often monitored as potential genotoxic impurities in pharmaceutical applications.
Q2: What is a good solvent system for the recrystallization of this compound?
A2: The choice of solvent depends on the impurities present. Based on the amphoteric nature of the molecule (containing both an acidic carboxylic acid and a basic amino group), a pH-dependent solubility is expected.
-
Aqueous acid/base: The compound can be dissolved in a dilute aqueous base (like ammonium hydroxide) and then precipitated by acidifying with an acid (like hydrochloric acid). This is a common purification technique for carboxylic acids.[2]
-
Polar protic solvents: Alcohols like ethanol or methanol can be effective, potentially in a co-solvent system with water or an anti-solvent like a hydrocarbon.
-
Polar aprotic solvents: Solvents like acetonitrile might be suitable, especially for chromatographic purification.
Solubility Profile (Qualitative)
| Solvent Type | Examples | Solubility Behavior |
| Aqueous Acid | Dilute HCl | Soluble (protonated amino group) |
| Aqueous Base | Dilute NaOH, NH4OH | Soluble (deprotonated carboxylic acid) |
| Polar Protic | Water, Ethanol, Methanol | Sparingly to moderately soluble |
| Polar Aprotic | Acetonitrile, Ethyl Acetate | Slightly soluble to sparingly soluble |
| Non-polar | Hexane, Toluene | Insoluble |
Q3: How can I monitor the purity of my product?
A3: Several analytical techniques can be used to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting impurities. A reverse-phase C18 column with a mobile phase of water (pH adjusted with an acid like phosphoric or formic acid) and methanol or acetonitrile is a common starting point.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra to a reference.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and can help in identifying unknown impurities.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.
HPLC Purity Analysis Parameters (Example)
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase | 50:50 (v/v) Water (pH 3 with H3PO4) : Methanol |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
This is an exemplary method based on a similar compound and may require optimization.[3]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Precipitation
This protocol is based on the principle of modifying the compound's solubility in aqueous solutions by adjusting the pH.
-
Dissolution: Dissolve the crude this compound in a dilute aqueous base, such as 1M ammonium hydroxide, with stirring. Use the minimum amount of base required to achieve complete dissolution.
-
Extraction (Optional): Transfer the aqueous solution to a separatory funnel and wash with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, to remove any non-acidic, organic-soluble impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add a dilute acid, such as 1M hydrochloric acid, dropwise with continuous stirring until the pH is acidic (e.g., pH 2-4). The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
This protocol is suitable for removing impurities with different solubility profiles.
-
Dissolution: In a flask, add the crude solid and a small amount of a suitable primary solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution to remove the charcoal.
-
Crystallization: To the hot, clear solution, add a miscible anti-solvent (e.g., hexane) dropwise until a slight turbidity persists. Add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Visualizations
References
Technical Support Center: Degradation of 5-Amino-2-chloropyridine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-chloropyridine-4-carboxylic acid. The information provided is based on studies of structurally related compounds and general principles of chemical degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential pathways can be inferred from related pyridine derivatives. Degradation is likely to occur through photodegradation, microbial degradation, and other abiotic processes. Key transformations may include dehalogenation (removal of the chlorine atom), decarboxylation (loss of the carboxylic acid group), and modification of the amino group, followed by pyridine ring cleavage.
Q2: How stable is this compound under typical environmental conditions?
A2: Pyridine carboxylic acid herbicides are known for their persistence in the environment, often remaining effective for months or even years.[1] For instance, related compounds like clopyralid are stable to hydrolysis and photolysis in water, with half-lives exceeding 30 days.[2] However, the specific stability of this compound will depend on factors such as pH, temperature, light exposure, and microbial activity.
Q3: What are the expected major degradation products?
A3: Based on the degradation of similar compounds, potential degradation products could include 5-amino-2-hydroxypyridine-4-carboxylic acid (formed by hydrolysis of the chloro group), 2-chloropyridine-4-carboxylic acid (if the amino group is removed), and various ring-opened aliphatic compounds.
Proposed Degradation Pathways
Disclaimer: The following degradation pathways are proposed based on the known behavior of structurally similar compounds and have not been experimentally verified for this compound.
Photodegradation Pathway
Photodegradation is initiated by the absorption of UV light, which can lead to the cleavage of the carbon-chlorine bond, a common reaction for chlorinated aromatic compounds. This can be followed by further oxidation and ring cleavage.
Caption: Proposed Photodegradation Pathway.
Microbial Degradation Pathway
Microbial degradation of pyridine derivatives often involves initial enzymatic oxidation, such as hydroxylation, followed by ring cleavage. The presence of both amino and carboxylic acid groups can influence the specific enzymes and pathways involved.
Caption: Proposed Microbial Degradation Pathway.
Quantitative Data for Related Compounds
The following tables summarize quantitative data for pyridine carboxylic acid herbicides that are structurally related to this compound. This data can provide an estimate of the expected persistence and degradation rates under various conditions.
Table 1: Half-life of Clopyralid in Soil and Water
| Condition | Temperature (°C) | Half-life (days) | Reference |
| Moist Soil | 25 | 8 - 250 (average 28) | [2] |
| Moist Soil | 10 | 64 (average) | [2] |
| Moist Soil | 30-35 | 19 (average) | [2] |
| Water-logged/Anaerobic Soil | - | > 365 | [2] |
| Water (with or without sunlight) | - | > 30 | [2] |
Table 2: Half-life of Picloram in Soil
| Soil Type | Half-life (days) | Reference |
| Various | 167 - 513 | [2] |
Troubleshooting Guides
HPLC Analysis Issues
Issue: Peak Tailing or Splitting
-
Possible Cause: Secondary interactions between the basic amino group and acidic silanols on the HPLC column stationary phase. The carboxylic acid group can also contribute to peak shape issues.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2.5-3) with an acid like formic acid or phosphoric acid will protonate the amino group and suppress the ionization of silanols, reducing secondary interactions.
-
Add a Competitive Base: Incorporate a small amount of a competitive base, such as triethylamine (TEA) (0.1-0.5%), into the mobile phase to block the active silanol sites.
-
Use a Modern, End-capped Column: Employ a high-purity silica column that is well end-capped to minimize the number of free silanol groups.
-
Check for Column Overload: Inject a diluted sample to see if the peak shape improves.
-
Issue: Poor Retention on Reversed-Phase Column
-
Possible Cause: The compound is highly polar due to the amino and carboxylic acid groups, leading to insufficient interaction with the nonpolar stationary phase.
-
Troubleshooting Steps:
-
Use a Highly Aqueous Mobile Phase: Start with a mobile phase containing a high percentage of aqueous buffer (e.g., 95-98%).
-
Employ an AQ-type or Polar-embedded Column: These columns are designed for better retention of polar compounds in highly aqueous mobile phases.
-
Consider HILIC or Mixed-Mode Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column with both reversed-phase and ion-exchange characteristics may provide better retention.
-
Microbial Degradation Experiment Issues
Issue: No Degradation Observed
-
Possible Cause:
-
The microbial culture lacks the necessary enzymes to degrade the compound.
-
The compound is toxic to the microorganisms at the tested concentration.
-
Sub-optimal culture conditions (pH, temperature, oxygen levels).
-
-
Troubleshooting Steps:
-
Acclimatize the Culture: Gradually expose the microbial consortium to increasing concentrations of the target compound over time.
-
Test a Range of Concentrations: Perform experiments with a dilution series of the compound to identify potential toxicity thresholds.
-
Optimize Culture Conditions: Ensure the pH, temperature, and aeration are optimal for the microbial species being used.
-
Provide a Co-substrate: Some microbes may only degrade the target compound in the presence of a more readily available carbon source (co-metabolism).
-
Issue: Inconsistent Degradation Rates
-
Possible Cause:
-
Inhomogeneous inoculum.
-
Variations in experimental conditions between replicates.
-
Adsorption of the compound to the experimental vessel.
-
-
Troubleshooting Steps:
-
Ensure a Homogenous Inoculum: Thoroughly mix the microbial culture before inoculating replicate flasks.
-
Standardize Experimental Setup: Maintain consistent temperature, shaking speed, and aeration across all replicates.
-
Run Abiotic Controls: Include sterile controls (without microorganisms) to quantify any loss of the compound due to adsorption or other abiotic processes.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol and Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, take an aliquot, neutralize with NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24, 48, and 72 hours.
-
At each time point, take an aliquot, neutralize with HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep in the dark at room temperature for 24, 48, and 72 hours.
-
At each time point, take an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 7 days.
-
Also, place a solution of the compound (in a suitable solvent) in the oven.
-
Analyze the samples after the incubation period.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber.
-
Include a control sample wrapped in aluminum foil to exclude light.
-
Analyze the samples at various time points.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the mass of degradation products.
-
Protocol 2: Analytical Method for Degradation Monitoring by HPLC
This protocol provides a starting point for developing an HPLC method to monitor the degradation of this compound.
1. Instrumentation and Columns:
-
HPLC system with UV detector (or PDA) and preferably a mass spectrometer.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) or a polar-retained column.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for the parent compound (e.g., determined by UV scan) and also at lower wavelengths (e.g., 210 nm) to detect a wider range of potential degradation products.
3. Sample Preparation:
-
Dilute the samples from the degradation experiments with the initial mobile phase composition (95% A, 5% B) to a suitable concentration for HPLC analysis.
-
Filter the samples through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Monitor the peak area of the parent compound to calculate the percentage of degradation over time.
-
Identify new peaks in the chromatograms of the stressed samples, which represent potential degradation products.
-
If using LC-MS, analyze the mass spectra of the new peaks to determine their molecular weights and aid in their identification.
This technical support center is intended to be a living document and will be updated as more specific information on the degradation of this compound becomes available. Researchers are encouraged to perform their own validation experiments to confirm these proposed pathways and troubleshooting suggestions.
References
troubleshooting low solubility of 5-Amino-2-chloropyridine-4-carboxylic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 5-Amino-2-chloropyridine-4-carboxylic acid in organic solvents.
Troubleshooting Guide: Low Solubility of this compound
Researchers encountering difficulty in dissolving this compound can follow this step-by-step guide to address the issue. The compound's amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, is a key factor in its solubility behavior.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low solubility.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have low solubility in many common organic solvents?
A1: The low solubility of this compound stems from its zwitterionic nature in the solid state and at its isoelectric point in solution. A zwitterion is a molecule with both a positive and a negative electrical charge, which can lead to strong intermolecular interactions (ionic and hydrogen bonding) in the crystal lattice. These strong interactions require a significant amount of energy to overcome, which many organic solvents cannot provide, resulting in poor solubility. The solubility of amino acids is typically lowest at their isoelectric point.[1][2]
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Highly polar aprotic solvents are generally the best starting point. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are often effective because they can disrupt the strong intermolecular forces of the solute. Methanol can also be a suitable solvent due to its polarity and hydrogen bonding capabilities.[3] For less polar solvents, solubility is expected to be very low.
Q3: How can I improve the solubility of this compound in a specific organic solvent?
A3: The most effective strategy is to modify the pH of the solution. Since the compound has both a basic amino group and an acidic carboxylic acid group, its charge state is pH-dependent.[4][5]
-
Acidic Conditions: Adding a small amount of a strong acid (like trifluoroacetic acid) will protonate the amino group, forming a cationic species that is often more soluble.
-
Basic Conditions: Adding a small amount of a tertiary amine base (like triethylamine or pyridine) will deprotonate the carboxylic acid group, forming an anionic species that is also typically more soluble.[6]
Q4: Will heating the mixture improve solubility?
A4: Gentle heating can increase the solubility of most compounds. However, it is crucial to ensure that this compound is thermally stable at the intended temperature to avoid degradation. Prolonged heating at high temperatures is not recommended without prior stability data.
Q5: Can I use a co-solvent system to improve solubility?
A5: Yes, using a co-solvent can be an effective technique.[7] For example, if the compound needs to be soluble in a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) for a reaction, first dissolve it in a minimal amount of a high-polarity solvent like DMSO or DMF, and then add this stock solution to the bulk solvent.
Quantitative Solubility Data (Illustrative)
| Solvent System | Temperature (°C) | Estimated Solubility (mg/mL) | Notes |
| Dichloromethane (DCM) | 25 | < 0.1 | Very low solubility in non-polar to moderately polar solvents. |
| Tetrahydrofuran (THF) | 25 | < 0.5 | Slight improvement over DCM but still poorly soluble. |
| Methanol | 25 | ~ 2.0 | Polar protic solvent shows moderate solubility. |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | High polarity and aprotic nature make it a good solvent. |
| THF + 1% Triethylamine (TEA) | 25 | ~ 5.0 | Basic conditions deprotonate the carboxylic acid, increasing solubility. |
| THF + 1% Trifluoroacetic Acid (TFA) | 25 | ~ 4.5 | Acidic conditions protonate the amino group, increasing solubility. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in an organic solvent.[8]
Materials:
-
This compound
-
Selected organic solvent (e.g., THF, Methanol, DMSO)
-
Small, sealable glass vials
-
Magnetic stirrer and stir bars or a vortex mixer
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 20 mg in 1 mL).
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the suspension to settle for at least 1 hour at the constant temperature.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solids.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Protocol 2: Improving Solubility via pH Adjustment
This protocol describes how to enhance the solubility of this compound in a moderately polar organic solvent like THF by modifying the pH.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Trifluoroacetic Acid (TFA)
-
Vials and stirring equipment
Procedure:
-
Basic Conditions:
-
To a suspension of this compound in THF (e.g., 5 mg/mL), add TEA dropwise while stirring.
-
Observe the dissolution of the solid. Continue adding TEA until a clear solution is obtained. Note the amount of TEA required.
-
-
Acidic Conditions:
-
To a separate suspension of the compound in THF, add TFA dropwise while stirring.
-
Observe the dissolution and note the amount of acid needed to achieve a clear solution.
-
Note: The addition of acid or base will form a salt of the compound, which may have different reactivity. This should be considered for subsequent experimental steps.
Logical Relationships in Solubility
The interplay between the compound's functional groups and the solvent properties dictates its solubility.
Caption: Factors influencing the compound's solubility.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
preventing byproduct formation in 5-Amino-2-chloropyridine-4-carboxylic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in reactions involving 5-Amino-2-chloropyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound?
A1: The primary reactive sites in this compound are the amino group, the carboxylic acid, and the pyridine ring itself. Common side reactions can be categorized as:
-
Amide Coupling Related Byproducts: Formation of racemized products, or side reactions involving the coupling agents.
-
Dimerization: This can occur through oxidative coupling of the amino groups or hydrogen bonding between the carboxylic acid moieties.
-
Decarboxylation: Loss of CO2 from the carboxylic acid group, especially at elevated temperatures.
-
Over-chlorination: Although less common when using this compound as a starting material, further chlorination of the pyridine ring can occur under harsh conditions.[1]
Q2: How can I minimize the formation of di-acylated or other multiple acylation byproducts during amide coupling reactions?
A2: To prevent multiple acylations, it is crucial to control the stoichiometry of your reactants. Using a slight excess (1.05-1.2 equivalents) of the amine component relative to this compound can help ensure complete consumption of the acid. Additionally, slow, dropwise addition of the activated carboxylic acid to the amine solution can help maintain a low concentration of the activated species and minimize side reactions.
Q3: Is the amino group on the pyridine ring susceptible to oxidation?
A3: Yes, the amino group on the pyridine ring can be susceptible to oxidation, potentially leading to the formation of colored impurities or dimeric byproducts, especially in the presence of oxidizing agents or under aerobic conditions at elevated temperatures.
Troubleshooting Guides
Issue 1: Formation of Dimeric Byproducts
During reactions, you may observe the formation of higher molecular weight impurities, which could be dimers of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Oxidative Dimerization | Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.[2][3] | 1. Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. 2. Add all solid reagents to the reaction flask. 3. Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. 4. Add degassed solvents via cannula or syringe. 5. Maintain a positive pressure of the inert gas throughout the reaction. |
| Hydrogen-Bonded Dimerization | Use polar, aprotic solvents that can disrupt hydrogen bonding, such as DMF, DMSO, or NMP.[4][5] | 1. Dissolve this compound in the chosen polar, aprotic solvent. 2. For amide couplings, activate the carboxylic acid in this solution before adding the amine component. |
Logical Workflow for Preventing Dimerization
Caption: Workflow to minimize dimerization byproducts.
Issue 2: Decarboxylation of the Carboxylic Acid
You observe gas evolution (CO2) and the formation of 5-amino-2-chloropyridine as a byproduct, especially at higher reaction temperatures.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Elevated Temperatures | Maintain lower reaction temperatures. For amide couplings, consider using coupling agents that are effective at room temperature or below.[6] | 1. Set up the reaction in a cooling bath (ice-water or ice-salt). 2. Add all reagents at the lower temperature. 3. Allow the reaction to slowly warm to room temperature and stir until completion. |
| Presence of Catalytic Metals | If using metal catalysts (e.g., for cross-coupling), screen for catalysts that operate at lower temperatures. Copper-based catalysts, for instance, can sometimes promote decarboxylation at lower temperatures than palladium catalysts.[6] | 1. Perform small-scale screening of different metal catalysts and ligands. 2. Monitor the reaction progress by HPLC or TLC to identify conditions that favor the desired product over the decarboxylated byproduct. |
Signaling Pathway of Thermal Decarboxylation
Caption: Thermal decarboxylation of the starting material.
Issue 3: Byproducts from Amide Coupling Reactions
During amide bond formation, you observe significant amounts of unreacted starting material or byproducts derived from the coupling reagent.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Incomplete Activation of Carboxylic Acid | Pre-activate the carboxylic acid with the coupling reagent before adding the amine. This ensures the activated species is formed efficiently.[7][8] | 1. In a flask, dissolve this compound and the coupling reagent (e.g., HATU, HOBt) in an appropriate solvent. 2. Add a base (e.g., DIPEA) and stir for 15-30 minutes at room temperature. 3. In a separate flask, prepare a solution of the amine. 4. Add the amine solution to the pre-activated acid mixture. |
| Side Reactions with Coupling Reagent | Choose a coupling reagent that minimizes side reactions. For example, carbodiimides like EDC can sometimes lead to N-acylurea byproducts. Using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based reagents can be beneficial.[8] | 1. If using EDC, consider adding HOBt or HOAt to suppress N-acylurea formation and reduce racemization. 2. Alternatively, switch to a phosphonium or uronium-based coupling reagent. |
| Racemization | Use coupling reagents and additives known to suppress racemization, such as HOBt or HOAt. Running the reaction at lower temperatures can also help. | 1. Add 1.1 equivalents of HOBt or HOAt along with your coupling reagent. 2. Perform the reaction at 0°C. |
Experimental Workflow for Amide Coupling
Caption: Recommended workflow for amide coupling reactions.
References
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. hepatochem.com [hepatochem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-chloropyridine-4-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the large-scale production of this compound?
A common and scalable synthetic route involves a two-step process:
-
Boc Protection: 5-Amino-2-chloropyridine is protected with a tert-butyloxycarbonyl (Boc) group to yield 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine.
-
Carboxylation and Deprotection: The protected intermediate undergoes carboxylation at the 4-position, followed by the removal of the Boc protecting group to yield the final product. A key method for this transformation is the deprotection of a precursor like 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid using an acid such as trifluoroacetic acid (TFA).[1]
Q2: What are the critical parameters to control during the Boc deprotection step at a larger scale?
When scaling up the Boc deprotection with trifluoroacetic acid (TFA), several parameters are critical for success:
-
Temperature Control: The reaction is typically exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of impurities.
-
Rate of TFA Addition: Slow, controlled addition of TFA is necessary to manage the exotherm.
-
Agitation: Efficient stirring is required to ensure uniform mixing and heat distribution throughout the reaction vessel.
-
Off-gassing: The reaction generates isobutylene and carbon dioxide. The reactor system must be equipped with an adequate venting system to handle the gas evolution safely.[2]
-
Solvent Selection: Dichloromethane (DCM) is a common solvent, but for greener processes, alternatives should be considered.[3]
Q3: What are the potential impurities that can form during the synthesis?
Several impurities can arise during the synthesis of this compound. Understanding and controlling these is critical for achieving high purity of the final product.
-
Over-chlorination Products: During the synthesis of the starting material, 2-amino-5-chloropyridine, there is a risk of forming di- and tri-chlorinated pyridines.
-
Incomplete Deprotection: Residual Boc-protected starting material can remain if the deprotection reaction does not go to completion.
-
Side-products from tert-butyl cation: The tert-butyl cation generated during Boc deprotection is an electrophile and can react with nucleophilic sites on the starting material or product, leading to alkylated byproducts.[3]
-
Decarboxylation Products: Under harsh acidic or thermal conditions, the carboxylic acid group may be lost.
Q4: How can the purity of the final product be improved on a large scale?
Purification of this compound at scale is typically achieved through crystallization. Key aspects to consider for developing a robust crystallization process include:
-
Solvent Selection: Identifying a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is crucial.
-
Cooling Profile: A controlled cooling rate is important to obtain a uniform crystal size and minimize the inclusion of impurities.
-
Seeding: The use of seed crystals can help control the crystallization process and ensure consistency between batches.
-
Washing: Washing the isolated crystals with a suitable solvent helps to remove residual impurities.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may be encountered during the scale-up synthesis.
Problem 1: Low Yield in the Boc Deprotection Step
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely: Use in-process controls (e.g., HPLC, UPLC) to track the disappearance of the starting material. - Increase reaction time: Allow the reaction to proceed for a longer duration. - Increase TFA equivalents: While avoiding large excesses, ensure enough TFA is present to drive the reaction to completion.[3] |
| Product Degradation | - Optimize reaction temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation. Perform temperature scouting studies to find the optimal balance. - Minimize reaction time: Once the reaction is complete, proceed with the work-up promptly to avoid prolonged exposure to acidic conditions. |
| Product Loss During Work-up | - Optimize extraction pH: The product is amphoteric. Carefully control the pH during aqueous work-up to ensure efficient extraction and precipitation.[1] - Select appropriate solvents: Ensure the solvents used for extraction and washing minimize product loss. |
Problem 2: Poor Product Purity
| Possible Cause | Troubleshooting Steps |
| Presence of Starting Material | - Ensure complete reaction: See "Incomplete Reaction" under "Low Yield". - Optimize purification: Develop a robust crystallization procedure to effectively remove the less polar starting material. |
| Formation of Colored Impurities | - Use high-purity starting materials: Impurities in the starting materials can lead to colored byproducts. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. - Charcoal treatment: A charcoal treatment of the product solution before crystallization can help remove colored impurities. |
| Side-product Formation | - Control temperature: As mentioned, temperature control is critical to minimize side reactions. - Slow reagent addition: Controlled addition of reagents can prevent localized high concentrations that may favor side-product formation. |
Experimental Protocols
Protocol 1: Synthesis of 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (Starting Material)
This protocol is a representative laboratory-scale procedure that would require optimization for scale-up.
-
To a solution of 5-amino-2-chloropyridine in a suitable solvent (e.g., tetrahydrofuran), add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
The protected intermediate, 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine, can be isolated and purified.
-
This intermediate is then carboxylated at the 4-position. This can be achieved through various methods, such as directed ortho-metalation followed by quenching with carbon dioxide.
Protocol 2: Scale-up of Boc Deprotection of 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid
This protocol outlines key considerations for scaling up the deprotection step.
-
Reactor Setup: Charge a suitable reactor, equipped with a temperature probe, overhead stirrer, and a pressure-equalizing dropping funnel, with 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid and dichloromethane (DCM).
-
Cooling: Cool the suspension to 0-5 °C with efficient stirring.
-
TFA Addition: Add trifluoroacetic acid (TFA) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as determined by in-process monitoring (e.g., HPLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Dissolve the residue in a suitable solvent and perform a pH adjustment with a base (e.g., aqueous ammonia) to precipitate the product.[1]
-
Carefully control the pH to maximize the yield of the precipitated product.
-
-
Isolation and Purification:
-
Isolate the solid product by filtration.
-
Wash the filter cake with water and then a suitable organic solvent to remove impurities.
-
Dry the product under vacuum.
-
If required, further purify the product by recrystallization from an appropriate solvent system.
-
Data Presentation
Table 1: Representative Reaction Parameters for Boc Deprotection
| Parameter | Laboratory Scale (reported)[1] | Scale-up Considerations |
| Starting Material | 1.91 g (7 mmol) | Multi-kilogram scale |
| Solvent | Dichloromethane (200 mL) | Minimize solvent volume for process efficiency. Consider greener alternatives. |
| Reagent | Trifluoroacetic acid (~12 mL) | Stoichiometry needs to be carefully optimized. Controlled addition is critical. |
| Temperature | Room temperature | Strict temperature control (e.g., 0-10 °C during addition) is essential. |
| Reaction Time | Overnight | Optimize for shorter cycle times based on in-process monitoring. |
| Yield | 87% | Yield may vary on scale-up and requires optimization of all parameters. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Spectroscopic Identification of Impurities in the Synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the spectroscopic identification of impurities encountered during the synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected spectroscopic data for pure this compound?
A1: The expected spectroscopic data for the target compound is summarized in the table below. These values are compiled from various sources and provide a baseline for comparison against your experimental results.
| Spectroscopic Data for this compound | |
| ¹H NMR (DMSO-d₆) | δ 9.01 (br s, 2H, -NH₂), 8.03 (s, 1H, Ar-H), 7.48 (s, 1H, Ar-H) |
| ¹³C NMR | Data not consistently available in searched literature. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amino group), C=O stretching (carboxylic acid), and aromatic C-H and C=C stretching are expected. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 172.01 (for C₆H₅ClN₂O₂) |
Q2: I am seeing extra peaks in my ¹H NMR spectrum. What could they be?
A2: Extra peaks in your ¹H NMR spectrum likely indicate the presence of impurities. The most common impurities are residual starting materials, side products, or isomers. Please refer to the troubleshooting guide below for a systematic approach to identifying these impurities.
Q3: My mass spectrometry results show a peak at m/z 128.01. What is this impurity?
A3: A molecular ion peak at m/z 128.01 strongly suggests the presence of 5-Amino-2-chloropyridine. This is a potential impurity that can arise from the decarboxylation of the target molecule or be carried over from preceding synthetic steps. It is considered a potential genotoxic impurity, and its presence should be carefully monitored.
Q4: How can I confirm the identity of an unknown impurity?
A4: To confirm the identity of an unknown impurity, a combination of spectroscopic techniques is recommended. Isolate the impurity using a suitable chromatographic method (e.g., HPLC, column chromatography) and acquire its ¹H NMR, ¹³C NMR, IR, and mass spectra. Compare the obtained data with the reference data provided in this guide or in chemical literature.
Troubleshooting Guide: Impurity Identification
This guide will help you troubleshoot common impurity issues encountered during the synthesis of this compound.
Issue 1: Unexpected peaks in the aromatic region of the ¹H NMR spectrum.
Spectroscopic Data for Common Impurities:
| Impurity | ¹H NMR | ¹³C NMR | IR (cm⁻¹) | MS (m/z) |
| 5-Amino-2-chloropyridine | (DMSO-d₆) δ 7.85 (d, 1H), 7.05 (dd, 1H), 6.55 (d, 1H), 5.85 (br s, 2H) | Data not consistently available | ~3400-3200 (N-H), ~1600 (C=C) | 128.01 (M⁺) |
| 5-[(tert-butoxycarbonyl)amino]-2-chloroisonicotinic acid | Expected signals for Boc group (~1.5 ppm) and aromatic protons | Expected signals for Boc group (~28, 80 ppm) and aromatic/carboxyl carbons | ~3300 (N-H), ~1700 (C=O, urethane and acid) | 272.05 (M⁺) |
| 2-Amino-6-chloropyridine-4-carboxylic acid | Data not consistently available | Data not consistently available | Data not consistently available | 172.01 (M⁺) |
Issue 2: Presence of a large singlet at ~1.5 ppm in the ¹H NMR spectrum.
This is a strong indication of the presence of the tert-butoxycarbonyl (Boc) protecting group.
Experimental Protocols
Synthesis of this compound
This procedure is based on the deprotection of a Boc-protected precursor.
Materials:
-
5-[(tert-butoxycarbonyl)amino]-2-chloroisonicotinic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Aqueous ammonia solution
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend 5-[(tert-butoxycarbonyl)amino]-2-chloroisonicotinic acid in dichloromethane.
-
Slowly add trifluoroacetic acid to the suspension with stirring until the solution becomes homogeneous.
-
Stir the reaction mixture at room temperature overnight.
-
Extract the reaction mixture with a dilute aqueous ammonia solution.
-
Acidify the aqueous phase with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Compare the chemical shifts, multiplicities, and integration of the obtained spectra with the reference data provided.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or using an ATR accessory.
-
Instrumentation: Record the IR spectrum using a standard FT-IR spectrometer.
-
Analysis: Identify characteristic absorption bands for the functional groups present in the target molecule and potential impurities.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer (e.g., via direct infusion or after separation by LC-MS).
-
Instrumentation: Acquire the mass spectrum using a suitable ionization technique (e.g., ESI, EI).
-
Analysis: Determine the molecular weight of the components in the sample and compare them with the expected molecular weights of the target compound and potential impurities.
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Amino-2-chloropyridine-4-carboxylic acid is a valuable building block in the creation of a variety of pharmaceutical compounds. This guide provides a comparative analysis of two prominent synthesis routes to this important molecule, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method.
This comparison focuses on two distinct pathways: the deprotection of a Boc-protected amine and a multi-step synthesis commencing with the chlorination of 2-aminopyridine followed by subsequent functional group manipulations. The selection of a particular route will depend on factors such as starting material availability, desired yield and purity, and tolerance for specific reagents and reaction conditions.
Route 1: Deprotection of 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylic acid
This route offers a high-yielding final step, relying on the straightforward removal of a tert-butoxycarbonyl (Boc) protecting group. This method is particularly advantageous if the Boc-protected precursor is readily available or can be synthesized efficiently.
Experimental Protocol:
To a suspension of 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylic acid in dichloromethane, trifluoroacetic acid is added dropwise at room temperature. The reaction mixture is stirred overnight, during which the deprotection of the amino group occurs. Following the reaction, the product is isolated by extraction with a dilute aqueous ammonia solution. The aqueous phase is then acidified with dilute hydrochloric acid, leading to the precipitation of the desired this compound. The solid product is collected by filtration, washed, and dried.
Logical Relationship of Deprotection Route
Caption: Deprotection of a Boc-protected precursor to yield the final product.
Route 2: Multi-step Synthesis from 2-Aminopyridine
This pathway involves the initial chlorination of a readily available starting material, 2-aminopyridine, followed by subsequent steps to introduce the carboxylic acid functionality. While potentially longer, this route may be more cost-effective depending on the price and availability of the starting materials.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-5-chloropyridine
In a three-necked flask, 2-aminopyridine is dissolved in a suitable solvent and cooled. A chlorinating agent, such as a solution of sodium hypochlorite and hydrochloric acid, is then added slowly while maintaining a low temperature. The reaction is typically stirred for several hours at controlled temperatures to ensure complete conversion. The product, 2-amino-5-chloropyridine, is then isolated by adjusting the pH of the reaction mixture and extracting with an organic solvent.
Subsequent steps to introduce the 4-carboxylic acid group would be required, such as through a Sandmeyer reaction to introduce a cyano group followed by hydrolysis, or via a directed ortho-metalation and carboxylation sequence. Detailed, high-yielding protocols for these subsequent steps specifically for this substrate are not as readily available in the public domain and would likely require significant process development.
Experimental Workflow for 2-Amino-5-chloropyridine Synthesis
Caption: Synthesis of the key intermediate, 2-Amino-5-chloropyridine.
Quantitative Data Comparison
| Parameter | Route 1: Deprotection | Route 2: Chlorination of 2-Aminopyridine (Step 1) |
| Starting Material | 5-(tert-butoxycarbonylamino)-2-chloropyridine-4-carboxylic acid | 2-Aminopyridine |
| Key Reagents | Trifluoroacetic acid, Dichloromethane | Sodium hypochlorite, Hydrochloric acid |
| Reaction Time | Overnight | ~6 hours |
| Reported Yield | 87%[1] | 72%[2] |
| Product Purity | High (precipitated solid) | Requires purification by extraction |
| Number of Steps | 1 (from protected intermediate) | Multiple (from 2-aminopyridine) |
Conclusion
For researchers with access to the Boc-protected precursor, the deprotection route (Route 1) offers a highly efficient and straightforward method to obtain this compound in high yield. The reaction is simple to perform and the product is easily isolated.
The multi-step synthesis starting from 2-aminopyridine (Route 2) presents a viable alternative, particularly if cost and availability of the initial starting material are primary considerations. However, this route requires more extensive synthesis and purification steps to reach the final product, and the overall yield will be lower due to the multiple transformations involved. The initial chlorination step has a respectable yield, but the subsequent functionalization to introduce the carboxylic acid group would need careful optimization.
Ultimately, the choice of synthesis route will be dictated by the specific needs and resources of the research team. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this valuable chemical intermediate.
References
Comparative Biological Activity of 5-Amino-2-chloropyridine-4-carboxylic Acid and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of potential therapeutic compounds is paramount. This guide provides a comparative analysis of the biological activity of 5-Amino-2-chloropyridine-4-carboxylic acid, a known tyrosine kinase inhibitor, and its analogs. The information presented herein is intended to facilitate further research and drug discovery efforts in the field of oncology and beyond.
While this compound has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a comprehensive, publicly available comparative study detailing the biological activities of its direct analogs with quantitative data remains elusive.[1] This guide, therefore, synthesizes the available information on the parent compound and provides a framework for the evaluation of its analogs, including detailed experimental protocols for assessing their potential as kinase inhibitors.
Overview of this compound
This compound is a small molecule that has demonstrated potential as an anticancer agent through its inhibitory action on EGFR.[1] The activation of EGFR is a critical step in signaling pathways that regulate cell growth, proliferation, and survival.[2] In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell division. By binding to the ATP-binding pocket of EGFR, this compound can block its activation and downstream signaling, leading to the inhibition of cancer cell growth and the induction of apoptosis.[1]
Analog Comparison: A Data Gap
A thorough review of the scientific literature did not yield a direct comparative study of a series of this compound analogs with corresponding IC50 values or other quantitative biological data. Such studies are crucial for elucidating the structure-activity relationship (SAR), which informs the design of more potent and selective inhibitors. The creation of a detailed comparison table is therefore not possible at this time. Researchers are encouraged to undertake SAR studies on this scaffold to fill this knowledge gap.
Experimental Protocols
To facilitate the biological evaluation of this compound and its potential analogs, detailed protocols for key experiments are provided below. These protocols are based on established methodologies for assessing EGFR kinase inhibition.
EGFR Kinase Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant EGFR.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Compounds (this compound and its analogs)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay)
-
96-well or 384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Reaction Setup:
-
Add the diluted test compounds to the wells of the microplate.
-
Include a "no inhibitor" control (positive control) and a "no enzyme" control (background).
-
Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in Kinase Assay Buffer.
-
Add the master mix to each well.
-
-
Kinase Reaction Initiation: Add the diluted EGFR enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cells that express EGFR.
Materials:
-
Cancer cell line expressing EGFR (e.g., A431)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test Compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a general workflow for evaluating potential inhibitors.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
References
A Comparative Guide to Alternative Reagents for the Amination of Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrogen-containing functional group onto a pyridine ring is a critical transformation in the synthesis of a vast array of pharmaceuticals and agrochemicals. Chloropyridines are often employed as readily available starting materials for this purpose. The choice of amination reagent and methodology is paramount for achieving high yields, ensuring functional group tolerance, and optimizing reaction conditions. This guide provides an objective comparison of the leading alternative reagents and methods for the amination of chloropyridines, supported by experimental data to inform your synthetic strategy.
Core Amination Strategies: A Comparative Overview
The primary methods for the amination of chloropyridines can be broadly categorized into three main approaches: Nucleophilic Aromatic Substitution (SNA_r_), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation. Each method presents a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and catalyst requirements.
Key Considerations for Reagent Selection:
-
Position of the Chlorine Atom: The reactivity of chloropyridines in S_N_Ar reactions is highly dependent on the position of the chlorine atom. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack. Consequently, 2-chloropyridines and 4-chloropyridines are significantly more reactive in S_N_Ar reactions than 3-chloropyridines.[1]
-
Nucleophilicity of the Amine: The strength of the amine nucleophile plays a crucial role in S_N_Ar reactions. More nucleophilic amines will react more readily.
-
Catalyst and Ligand System: In metal-catalyzed reactions like the Buchwald-Hartwig and Ullmann aminations, the choice of catalyst, and particularly the ligand, is critical for achieving high yields and broad substrate scope. Bulky, electron-rich phosphine ligands are often essential for the challenging amination of less reactive aryl chlorides.[2][3]
-
Reaction Conditions: Factors such as temperature, solvent, and base can significantly influence the outcome of the amination reaction. Modern techniques such as microwave irradiation and flow chemistry can often lead to shorter reaction times and improved yields.[4][5]
Quantitative Performance Data
The following tables provide a comparative summary of the performance of different amination methods for various chloropyridine substrates. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. The data presented here is collated from various sources to provide a representative overview.
Table 1: Amination of 2-Chloropyridine
| Amine | Method | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Piperidine | S_N_Ar (Microwave) | None | None | Ethylene Glycol | 150 | 30 min | High (not specified) | [4] |
| Piperidine | Buchwald-Hartwig (MW) | Pd(OAc)₂ / BINAP | K₂CO₃ | Ethylene Glycol | 150 | 30 min | Moderate (not specified) | [4] |
| Piperidine | Ullmann (Microwave) | CuI / Proline | K₂CO₃ | Ethylene Glycol | 150 | 30 min | High (not specified) | [4] |
| Morpholine | S_N_Ar (Flow) | None | None | NMP | 250 | 10 min | 95 | [5][6] |
| Pyrrolidine | S_N_Ar (Flow) | None | None | NMP | 250 | 10 min | 98 | [5][6] |
Table 2: Amination of 3-Chloropyridine
| Amine | Method | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 h | 95 | [2] |
| Morpholine | Buchwald-Hartwig | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 24 h | 85 | [2] |
| Aniline | Ullmann | CuI / Phenanthroline | K₂CO₃ | DMF | 150 | 24 h | 78 | [7] |
Table 3: Amination of 4-Chloropyridine
| Amine | Method | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Piperidine | S_N_Ar | None | None | None | 100 | 48 h | 88 | [8] |
| Aniline | Buchwald-Hartwig | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 110 | 18 h | 92 | [2] |
| Phenol | Ullmann (O-arylation) | Cu(0) | K-phenolate | Dioxane | 100-150 | - | - | [9] |
Table 4: Comparison of Copper- and Palladium-Catalyzed Diamination of 2,6-Dibromopyridine
| Parameter | Copper-Catalyzed Amination (Ullmann-type) | Palladium-Catalyzed Amination (Buchwald-Hartwig) | Key Observations |
| Typical Catalyst System | CuI / Ligand (e.g., DMPAO) | Pd(dba)₂ / Ligand (e.g., BINAP) | Palladium catalysis often relies on more complex and expensive phosphine ligands. |
| Catalyst Loading | Typically higher (e.g., 1-10 mol%) | Generally lower (e.g., 1-5 mol%) | Palladium systems can be more efficient in terms of catalyst turnover. |
| Reaction Temperature | Often higher (e.g., 100-140 °C) | Generally milder (e.g., 80-110 °C) | Milder conditions with palladium can offer better functional group tolerance. |
| Solvent | Often polar aprotic (e.g., DMF, Dioxane) | Aprotic (e.g., Toluene, Dioxane) | Solvent choice is crucial for both systems to ensure solubility and reactivity. |
| Base | Strong inorganic (e.g., K₂CO₃, Cs₂CO₃) | Strong non-nucleophilic (e.g., NaOtBu) | The choice of base is critical and depends on the catalyst system and substrate. |
| Cost-Effectiveness | More economical due to the lower cost of copper. | Higher cost due to the precious nature of palladium. | For large-scale synthesis, copper catalysis presents a more economical option. |
| Data synthesized from BenchChem comparison guide.[10] |
Experimental Protocols
The following are generalized experimental protocols for the key amination reactions. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (S_N_Ar) - Uncatalyzed
This protocol is suitable for activated chloropyridines (e.g., 2-chloro or 4-chloro) with reasonably nucleophilic amines.
Materials:
-
Chloropyridine (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Solvent (e.g., DMSO, NMP, or neat)
-
Base (optional, e.g., K₂CO₃, 2.0 equiv)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the chloropyridine, amine, and optional base.
-
Add the solvent (if not running neat).
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general procedure for the palladium-catalyzed amination of chloropyridines and is particularly useful for less reactive substrates like 3-chloropyridine.[3]
Materials:
-
Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)[2]
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the chloropyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Ullmann Condensation
This protocol describes a general procedure for the copper-catalyzed amination of chloropyridines.[4]
Materials:
-
Chloropyridine (1.0 equiv)
-
Amine (1.5 - 2.0 equiv)
-
Copper(I) salt (e.g., CuI, 5-20 mol%)
-
Ligand (optional, e.g., L-proline, 1,10-phenanthroline, 10-40 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv)
-
High-boiling polar solvent (e.g., DMF, NMP, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the chloropyridine, amine, copper(I) salt, optional ligand, and base.
-
Add the solvent.
-
Heat the reaction mixture to a high temperature (typically 120-190 °C) under an inert atmosphere with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Decision-Making Process
The selection of an appropriate amination strategy is a logical process based on the properties of the starting materials and the desired outcome. The following workflow diagram illustrates a typical decision-making process for choosing a reagent for the amination of a chloropyridine.
Caption: A workflow for selecting an amination reagent for chloropyridines.
Emerging Alternative Reagents and Methodologies
The field of C-N bond formation is continuously evolving, with several new methods emerging as viable alternatives to the classical approaches.
-
Metal-Free Aminations: To circumvent the cost and toxicity associated with transition metals, metal-free amination strategies are being developed. These often rely on strong bases or photochemical activation to promote the C-N bond formation.
-
Photocatalytic Aminations: Visible-light photocatalysis has emerged as a powerful tool for forging C-N bonds under mild conditions. These reactions often proceed via radical intermediates and can offer unique reactivity and selectivity.
-
Flow Chemistry: The use of continuous-flow reactors offers several advantages for the amination of chloropyridines, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automated high-throughput optimization and scale-up.[5][6] Studies have shown that uncatalyzed S_N_Ar reactions that are sluggish in batch can be significantly accelerated at high temperatures in a flow reactor, leading to high yields in short reaction times.[5]
Conclusion
The amination of chloropyridines is a well-established yet continually advancing area of organic synthesis. While traditional methods like S_N_Ar, Buchwald-Hartwig amination, and Ullmann condensation remain the workhorses of the field, the choice of the optimal reagent and conditions depends heavily on the specific substrate and desired outcome. For activated 2- and 4-chloropyridines, uncatalyzed S_N_Ar can be a simple and effective method, especially when enhanced by microwave or flow technologies. For the more challenging 3-chloropyridines, the palladium-catalyzed Buchwald-Hartwig amination offers the broadest scope and generally highest yields, albeit at a higher cost. The copper-catalyzed Ullmann condensation provides a more economical alternative, particularly for large-scale applications. Emerging metal-free and photocatalytic methods hold promise for more sustainable and milder approaches to C-N bond formation. By carefully considering the factors outlined in this guide and utilizing the provided experimental protocols as a starting point, researchers can effectively navigate the available options and develop robust and efficient syntheses of aminated pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.tue.nl [research.tue.nl]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to HPLC-Based Purity Validation of 5-Amino-2-chloropyridine-4-carboxylic acid
For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like 5-Amino-2-chloropyridine-4-carboxylic acid is paramount for the synthesis of efficacious and safe pharmaceuticals.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of its purity, supported by experimental protocols and data to aid in method selection and implementation.
Comparison of HPLC Methodologies
The primary challenge in the HPLC analysis of pyridine-based carboxylic acids lies in their polar and ionizable nature.[3][4] A robust method must achieve adequate retention and sharp peak shapes. Below is a comparison of two common approaches: Reversed-Phase (RP) HPLC and Mixed-Mode Chromatography.
| Feature | Method A: Reversed-Phase HPLC (C18 Column) | Method B: Mixed-Mode Chromatography |
| Principle | Separation primarily based on hydrophobicity. | Utilizes a combination of reversed-phase and ion-exchange interactions for enhanced selectivity.[5] |
| Typical Column | Octadecylsilane (ODS) C18 | Core-shell mixed-mode reversed-phase/cation-exchange columns (e.g., Primesep 100).[3][4] |
| Advantages | Ubiquitous, well-understood, wide variety of columns available. | Superior retention and selectivity for polar and ionic compounds, often leading to better peak shapes and resolution from impurities.[3][4][5] |
| Considerations | May require ion-pairing reagents or careful pH control of the mobile phase to achieve good peak shape for polar analytes. | Method development can be more complex due to the dual separation mechanism.[5] |
| Best Suited For | General-purpose purity screening and routine quality control where a validated method exists. | Complex samples with closely related impurities or when traditional RP-HPLC fails to provide adequate separation. |
Recommended Experimental Protocol: Reversed-Phase HPLC
This protocol is adapted from a validated method for a structurally similar compound, 5-amino-2-chloropyridine, and is a reliable starting point for the purity determination of this compound.[6]
Instrumentation and Chromatographic Conditions
-
System: Standard HPLC system with a UV detector.
-
Column: C18 Column (e.g., 150 x 4.6 mm i.d., 2.7 µm particle size).[6]
-
Mobile Phase: Isocratic elution with a mixture of water (pH 3, adjusted with orthophosphoric acid) and Methanol (50:50, v/v).[6]
-
Flow Rate: 0.7 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.[6]
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Test Solution: Prepare the sample to be tested at a similar concentration (e.g., 1 mg/mL) by dissolving it in the mobile phase.[7][8]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[7]
Data Analysis
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method Validation Summary
A robust analytical method requires validation to ensure it is fit for its intended purpose.[9][10] The following table summarizes key validation parameters and typical acceptance criteria based on ICH guidelines and published data for related compounds.[6][11]
| Validation Parameter | Typical Acceptance Criteria | Expected Performance (Based on similar compounds[6]) |
| Linearity (r²) | ≥ 0.999 | 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.80 - 100.03% |
| Precision (% RSD) | ≤ 2.0% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.015 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.048 µg/mL |
Workflow and Logic Diagrams
To better illustrate the processes, the following diagrams outline the experimental workflow and the logic for method validation.
References
- 1. covethouse.eu [covethouse.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High performance liquid chromatography (HPLC) purity detection method for completely separating 2-cyano-4-pyridine carboxylic acid methyl ester from major impurities of 2-cyano-4-pyridine carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
Characterization of 5-Amino-2-chloropyridine-4-carboxylic acid: A Comparative Guide to ¹H and ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5-Amino-2-chloropyridine-4-carboxylic acid. It includes detailed ¹H and ¹³C NMR data, experimental protocols, and a comparison with alternative analytical techniques to assist in the structural elucidation and quality control of this important chemical intermediate.
¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance spectroscopy is a powerful analytical tool for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and estimated ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Spectral Data of this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.8 - 7.2 | Singlet | - |
| H-6 | ~7.8 - 8.2 | Singlet | - |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet | - |
| -COOH | ~12.0 - 13.0 | Broad Singlet | - |
Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS). The broadness of the -NH₂ and -COOH signals is due to hydrogen bonding and exchange with the solvent.
Table 2: Estimated ¹³C NMR Spectral Data of this compound.
| Carbon | Estimated Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 110 - 115 |
| C-4 | 145 - 150 |
| C-5 | 140 - 145 |
| C-6 | 135 - 140 |
| -COOH | 165 - 175 |
Note: These chemical shifts are estimated based on data from structurally similar compounds, including aminopyridines, chloropyridines, and pyridine carboxylic acids. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, relaxation delay, and number of scans.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typically, a small number of scans are sufficient due to the high sensitivity of the proton nucleus.
-
Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the NMR characterization process.
Caption: Workflow for NMR-based structural characterization.
Caption: Expected NMR correlations for structural assignment.
Comparison with Alternative Analytical Techniques
While NMR is a cornerstone for structural elucidation, other techniques provide complementary information.
Table 3: Comparison of Analytical Techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry), quantitative analysis. | Non-destructive, provides unambiguous structural data. | Lower sensitivity compared to MS, requires soluble samples. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, small sample amount required. | Does not provide detailed connectivity or stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (-NH₂, -COOH, C-Cl). | Fast, simple to operate, good for functional group identification. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional molecular structure in the solid state. | Provides definitive structural information. | Requires a single, high-quality crystal, which can be difficult to obtain. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms the elemental formula. | Does not provide structural information. |
Comparative Study of Kinase Inhibitors Derived from 5-Amino-2-chloropyridine-4-carboxylic Acid
A detailed analysis of synthetic kinase inhibitors developed from the 5-Amino-2-chloropyridine-4-carboxylic acid scaffold, evaluating their structure-activity relationships and inhibitory profiles against various protein kinases.
This guide provides a comparative analysis of kinase inhibitors synthesized from the versatile scaffold, this compound. This core structure is a recognized pharmacophore in the development of potent and selective kinase inhibitors, which are crucial in the research and treatment of numerous diseases, particularly cancer. The following sections detail the inhibitory activities of various derivatives, the experimental protocols for their evaluation, and the signaling pathways they target.
Performance Against Key Kinases
For instance, the aminopyrimidine scaffold, which can be synthesized from this compound, has yielded potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). The following table summarizes the inhibitory activities of representative aminopyrimidine-based inhibitors against a panel of kinases, showcasing the potential of this class of compounds.
| Kinase Target | Inhibitor | IC50 (nM) |
| JAK1 | Tofacitinib | 1.2 |
| JAK2 | Tofacitinib | 20 |
| JAK3 | Tofacitinib | 112 |
| TYK2 | Tofacitinib | 344 |
| JAK1 | Baricitinib | 5.9 |
| JAK2 | Baricitinib | 5.7 |
| TYK2 | Baricitinib | 53 |
| JAK1 | Upadacitinib | 43 |
| JAK2 | Upadacitinib | 110 |
| JAK3 | Upadacitinib | 2300 |
| TYK2 | Upadacitinib | 460 |
This table presents data for well-characterized aminopyrimidine-based kinase inhibitors to illustrate the potential of the scaffold. Data compiled from multiple sources.[1]
Signaling Pathways and Experimental Workflows
The kinase inhibitors derived from the this compound scaffold primarily target ATP-binding sites of various kinases, thereby interfering with downstream signaling pathways crucial for cell proliferation, survival, and differentiation.
Figure 1: General signaling pathway targeted by kinase inhibitors.
The development and evaluation of these inhibitors follow a structured workflow, from initial synthesis to comprehensive biological testing.
Figure 2: A typical experimental workflow for kinase inhibitor development.
Experimental Protocols
The evaluation of kinase inhibitors derived from this compound involves standardized in vitro and cell-based assays to determine their potency and cellular effects.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is widely used for measuring kinase activity and the inhibitory effects of compounds in a high-throughput format.[1]
Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method. It utilizes a biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated substrate. This brings the europium donor and an XL665-labeled streptavidin acceptor into close proximity, resulting in a FRET signal. The intensity of the FRET signal is proportional to the kinase activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase, the biotinylated substrate peptide, and the test compound (at various concentrations) in a suitable kinase buffer.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to the mixture.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic phosphorylation.
-
Detection: Stop the reaction by adding a detection mixture containing EDTA, the europium cryptate-labeled anti-phospho-specific antibody, and XL665-labeled streptavidin.
-
Signal Development: Incubate for a further period (e.g., 60 minutes) to allow the detection signal to develop.
-
Measurement: Read the plate on a TR-FRET capable plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of the kinase inhibitors on cancer cell lines.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration to determine the concentration at which cell proliferation is inhibited by 50% (GI50 or IC50).
References
Structure-Activity Relationship of 5-Amino-2-chloropyridine-4-carboxylic Acid Derivatives and Analogs as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds derived from or structurally related to 5-amino-2-chloropyridine-4-carboxylic acid, with a focus on their activity as kinase inhibitors. The information presented is intended to inform the design and development of novel therapeutic agents. This analysis is based on published experimental data for a closely related series of imidazo[4,5-b]pyridine derivatives, which serve as a valuable surrogate for understanding the potential SAR of this compound derivatives.
Introduction to this compound in Drug Discovery
This compound is a versatile chemical scaffold utilized as a key intermediate in the synthesis of various biologically active molecules.[1][2] Its structural features, including the amino, chloro, and carboxylic acid functional groups, provide multiple points for chemical modification, making it an attractive starting point for the development of novel pharmaceuticals and agrochemicals.[1][2] In the context of drug discovery, this scaffold and its derivatives have been explored for their potential as enzyme inhibitors, particularly targeting protein kinases.
Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[3] Their overexpression is common in various human cancers, making them attractive targets for anticancer drug development.[3] This guide will focus on the SAR of compounds designed as Aurora kinase inhibitors, using a series of imidazo[4,5-b]pyridine derivatives as a case study.
Comparative Analysis of Aurora Kinase Inhibitors
The following sections present a detailed analysis of the SAR of a series of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora A and Aurora B kinases. This class of compounds shares a common 2-aminopyridine substructure with the topic compound.
Data Presentation: In Vitro Inhibitory Activity
The inhibitory activity of the synthesized compounds against Aurora A and Aurora B kinases was evaluated in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Additionally, the antiproliferative activity of a key compound was assessed in a cancer cell line.
| Compound | R | Aurora A IC50 (μM) | Aurora B IC50 (μM) | HCT116 GI50 (μM) |
| 28a | Benzylamino | 0.085 | 0.095 | ND |
| 28b | 4-Amino-N-phenylbenzamide | 0.075 | 4.12 | ND |
| 28c | 4-(4-Methylpiperazin-1-yl)-N-phenylbenzamide | 0.067 | 12.71 | 2.30 |
ND: Not Determined
Structure-Activity Relationship (SAR) Analysis
The data reveals key structural features that influence the potency and selectivity of these compounds as Aurora kinase inhibitors:
-
Core Scaffold: The imidazo[4,5-b]pyridine core serves as a rigid scaffold that appropriately positions the substituents for interaction with the kinase active site.
-
Substitution at the C7 Position: The nature of the substituent at the C7 position of the imidazo[4,5-b]pyridine ring is critical for both potency and selectivity.
-
Simple substituents like the benzylamino group in compound 28a resulted in potent but non-selective inhibition of Aurora A and Aurora B.[1]
-
Introduction of a more complex 4-amino-N-phenylbenzamide group at this position (28b ) led to a significant improvement in selectivity for Aurora A over Aurora B.[1]
-
Further elaboration of this substituent to a 4-(4-methylpiperazin-1-yl)-N-phenylbenzamide moiety in compound 28c maintained high Aurora A potency while further enhancing selectivity against Aurora B.[1] This compound also demonstrated cellular antiproliferative activity in the HCT116 colon cancer cell line.[1]
-
The observed SAR suggests that larger, more complex substituents at the C7 position can exploit differences in the active sites of Aurora A and Aurora B, leading to improved selectivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against Aurora A and Aurora B kinases was determined using a standard in vitro kinase assay.
Materials:
-
Recombinant human Aurora A and Aurora B enzymes
-
Peptide substrate (e.g., Kemptide)
-
[γ-33P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant kinase enzyme, and the peptide substrate.
-
Add the test compound to the appropriate wells. A control with DMSO alone is included.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (GI50)
The antiproliferative activity of the compounds was assessed using a standard cell viability assay, such as the MTT or SRB assay.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT or SRB reagent
-
Solubilization buffer (for MTT) or Tris base (for SRB)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. A control with DMSO alone is included.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or SRB reagent and incubate according to the manufacturer's protocol.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals. If using SRB, fix the cells and stain with SRB dye, followed by washing and solubilization with Tris base.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Determine the GI50 (concentration that causes 50% growth inhibition) value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflow.
Caption: Logical flow of the structure-activity relationship for C7-substituted imidazo[4,5-b]pyridines.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Caption: Simplified signaling pathway showing the role of Aurora kinases and the effect of their inhibition.
References
A Comprehensive Guide to Assessing Genotoxic Impurities in 5-Amino-2-chloropyridine-4-carboxylic acid
The Regulatory Framework and Initial Assessment
The assessment of genotoxic impurities is guided by the International Council for Harmonisation (ICH) M7 guideline, which advocates for a risk-based approach.[3] This process begins with an in silico assessment to identify any structural alerts that may indicate potential mutagenicity.
Structural Alert Analysis:
5-Amino-2-chloropyridine-4-carboxylic acid contains an aromatic amine substructure. Aromatic amines are a well-recognized "structural alert" for genotoxicity, as they can be metabolically activated to reactive intermediates that can interact with DNA.[4][5] This initial finding necessitates further experimental investigation to confirm or refute the genotoxic potential.
In Silico (Q)SAR Assessment:
Before proceeding to costly and time-consuming experimental studies, computational toxicology models, such as (Quantitative) Structure-Activity Relationship [(Q)SAR], should be employed.[6][7] These models predict the mutagenic potential of a chemical based on its structure.[6] A positive prediction from two complementary (Q)SAR methodologies (one expert rule-based and one statistical-based) would strengthen the case for subsequent experimental testing.[8][9]
Experimental Genotoxicity Testing: A Two-Tiered Approach
If the in silico assessment indicates a potential for genotoxicity, a standard battery of in vitro tests is recommended.
Tier 1: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to detect a compound's ability to cause gene mutations.[10][11] It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine or tryptophan.[10][12] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[10][11] A positive result indicates that the substance is mutagenic.[10]
Tier 2: In Vitro Micronucleus Assay
If the Ames test is positive, or if there are other reasons for concern, an in vitro micronucleus test (OECD 487) is typically performed.[13][14][15][16][17] This assay detects damage to chromosomes. It identifies both clastogens (agents that cause breaks in chromosomes) and aneugens (agents that cause whole chromosome loss or gain).[13][14] The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division, indicates genotoxic potential.[16][17]
The following diagram illustrates the recommended workflow for assessing the genotoxicity of this compound.
Quantitative Analysis of Potential Impurities
In parallel with toxicological testing, it is crucial to develop sensitive analytical methods to detect and quantify potential genotoxic impurities in the this compound substance. Given the chemical nature of the target compound and its potential byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques.
Comparison of Analytical Methods:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Applicability | Suitable for volatile aromatic amines and other potential volatile impurities.[18][19][20][21] Derivatization may be required for less volatile compounds.[18][19] | Ideal for non-volatile, polar, and thermally labile compounds like pyridine carboxylic acids and their derivatives.[22][23][24] |
| Sensitivity | High sensitivity, often reaching parts-per-billion (ppb) levels. | Very high sensitivity and selectivity, also capable of reaching ppb levels. |
| Sample Preparation | May involve derivatization to increase volatility and improve chromatographic performance.[18][19] | Often requires minimal sample preparation, such as dissolution and filtration. |
A study on the related compound, 5-amino-2-chloropyridine, demonstrated a successful HPLC-UV method for its determination as a potential genotoxic impurity in an active pharmaceutical ingredient (API).[25][26] This provides a good starting point for developing a method for this compound and its impurities.
The following diagram outlines a general workflow for the analytical testing of potential genotoxic impurities.
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test) - Plate Incorporation Method
-
Strain Preparation: Use appropriate tester strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA). Grow overnight cultures of each strain.[12]
-
Metabolic Activation: Prepare a liver S9 fraction from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) to simulate mammalian metabolism.
-
Test Mixture Preparation: In a test tube, combine the test compound (at various concentrations), the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation).
-
Plating: Add molten top agar to the test mixture, vortex briefly, and pour onto the surface of a minimal glucose agar plate.[12]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[27]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[27]
In Vitro Micronucleus Test (OECD 487)
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells).[13][15]
-
Exposure: Treat the cell cultures with various concentrations of this compound, both with and without metabolic activation (S9 mix), for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours) without S9.[14]
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.[14]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or acridine orange).
-
Scoring: Under a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[14]
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Ames Test Results Template
| Tester Strain | Treatment Condition | Concentration of Test Compound | Mean Revertant Colonies ± SD | Fold Increase over Control | Mutagenic Response |
| TA98 | -S9 | Control | 1.0 | ||
| Dose 1 | |||||
| Dose 2 | |||||
| +S9 | Control | 1.0 | |||
| Dose 1 | |||||
| Dose 2 | |||||
| ... (repeat for other strains) |
Table 2: In Vitro Micronucleus Assay Results Template
| Treatment Condition | Concentration of Test Compound | Number of Binucleated Cells Scored | Number of Micronucleated Binucleated Cells | % Micronucleated Binucleated Cells ± SD | Fold Increase over Control | Genotoxic Response |
| -S9 | Control | 2000 | 1.0 | |||
| Dose 1 | 2000 | |||||
| Dose 2 | 2000 | |||||
| +S9 | Control | 2000 | 1.0 | |||
| Dose 1 | 2000 | |||||
| Dose 2 | 2000 |
Conclusion
The assessment of genotoxic impurities in this compound requires a systematic and multi-faceted approach. By combining in silico predictions with a standard battery of in vitro genotoxicity assays and employing highly sensitive analytical methods for impurity profiling, researchers and drug developers can effectively manage the potential risks associated with this important pharmaceutical intermediate. This comprehensive evaluation is essential for ensuring the safety and quality of the final drug product.
References
- 1. covethouse.eu [covethouse.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alarms about structural alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. veeprho.com [veeprho.com]
- 7. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. optibrium.com [optibrium.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. criver.com [criver.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. academic.oup.com [academic.oup.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
A Comparative Guide to the Efficacy of Peptide Coupling Reagents for 5-Amino-2-chloropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amide derivatives from heteroaromatic carboxylic acids, such as 5-Amino-2-chloropyridine-4-carboxylic acid, is a critical step in the development of novel pharmaceuticals and agrochemicals.[1][2] The electronic properties of the pyridine ring system, however, can present unique challenges for amide bond formation, making the choice of coupling reagent paramount to achieving high yields and purity. This guide provides an objective comparison of different classes of peptide coupling reagents for this specific substrate, supported by experimental data and protocols for similar challenging couplings.
Due to the electron-withdrawing nature of the chlorine atom and the pyridine ring itself, this compound can be less reactive in standard amidation reactions. Furthermore, the amine functionality on the pyridine ring can complicate reactions if not properly managed. Standard reagents may lead to sluggish conversions or the formation of side products. This comparison focuses on reagents that have demonstrated efficacy in coupling electron-deficient or sterically hindered substrates.
Data Presentation: Comparison of Coupling Reagent Performance
While direct side-by-side comparative data for this compound is limited in published literature, the following table summarizes the expected performance of key reagent classes based on their documented success with structurally similar and challenging substrates, such as other aminopyridines and electron-deficient anilines.
| Reagent Class | Specific Reagent(s) | Typical Yield for Difficult Substrates | Key Advantages | Potential Drawbacks |
| Phosphonic Anhydrides | T3P® (Propanephosphonic acid anhydride) | High (often >85%) | Excellent for electron-deficient amines and sterically hindered substrates; low epimerization; water-soluble byproducts for easy workup; high safety profile.[3][4] | May require slightly elevated temperatures for very unreactive partners. |
| Carbodiimides | EDC with HOBt/DMAP | Moderate to High | Cost-effective; water-soluble byproducts (EDC); protocol can be optimized for electron-deficient amines with additives like DMAP.[1] | Can be sluggish for unreactive amines; risk of side reactions without additives; DCC produces insoluble urea byproduct.[5] |
| Uronium/Aminium Salts | HATU, HBTU | Variable (can be low for this substrate type) | High reactivity and fast kinetics for standard peptide couplings.[6][7] | May have lower yields with electron-deficient pyridinic systems; potential for side reactions (guanidinylation of the amine).[8] |
Experimental Protocols
The following are representative protocols for the amide coupling of this compound. These are generalized procedures and may require optimization for specific amine coupling partners.
Protocol 1: T3P® (Propanephosphonic acid anhydride) Mediated Coupling
This protocol is recommended as the first choice for this compound due to T3P®'s demonstrated superiority in coupling electron-deficient heteroaromatic amines.[3][4]
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in a suitable anhydrous solvent (e.g., ethyl acetate or DMF).
-
Base Addition: Add pyridine (2.0-3.0 eq.) to the mixture.
-
T3P® Addition: Slowly add T3P® (1.5 eq., typically supplied as a 50% solution in ethyl acetate) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. For particularly unreactive amines, gentle heating (40-50 °C) may be required.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). The aqueous layer will contain the water-soluble phosphate byproducts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: EDC/HOBt/DMAP Mediated Coupling
This protocol is a cost-effective alternative that has been optimized for electron-deficient amines.[1]
-
Reaction Setup: To a stirred solution of the desired amine (1.0 eq.) in anhydrous acetonitrile, add this compound (1.2 eq.).
-
Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq.), 1-Hydroxybenzotriazole (HOBt) (0.1 eq., catalytic), and 4-Dimethylaminopyridine (DMAP) (1.0 eq.).
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Reaction: Stir the resulting mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by silica gel column chromatography.
Protocol 3: HATU Mediated Coupling (Standard Conditions)
While potentially less effective for this specific substrate, HATU is a powerful and widely used coupling reagent, included here for baseline comparison.
-
Pre-activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.), HATU (1.0 eq.), and a non-nucleophilic base like DIPEA (2.0 eq.) in anhydrous DMF. Stir the mixture at room temperature for 15-20 minutes to form the active ester.
-
Amine Addition: Add the desired amine (1.1 eq.) to the pre-activated mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with 10% aqueous LiCl solution (3 times) to remove DMF, followed by saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by silica gel column chromatography.
Visualizations: Reaction Pathways and Workflow
The following diagrams illustrate the general workflow for amide coupling and the activation mechanisms of the discussed reagents.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. people.uniurb.it [people.uniurb.it]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Amino-2-chloropyridine-4-carboxylic Acid
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Amino-2-chloropyridine-4-carboxylic acid (CAS No. 58483-95-7), ensuring the protection of both laboratory personnel and the environment. Adherence to these procedures is critical for maintaining a safe and compliant research environment.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling. This light yellow crystalline powder requires careful storage and handling to maintain its stability and integrity.
| Property | Value |
| CAS Number | 58483-95-7 |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | 38-43 °C |
| Storage Conditions | Store at 0-8 °C in a dry, cool, and well-ventilated place. |
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its related compounds are classified as hazardous. It is crucial to be aware of the potential risks and to use appropriate personal protective equipment (PPE) at all times.
Hazard Statements:
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if ventilation is inadequate or if handling large quantities.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, properly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, or pipette tips, should be considered contaminated and disposed of in the solid hazardous waste container.
2. Container Selection and Labeling:
-
Use only approved, chemically resistant containers for waste collection.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Irritant").
-
Keep the container securely closed when not in use.
3. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area is cool and dry.
4. Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and documentation.
5. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office.
-
If trained and equipped, contain the spill using appropriate absorbent materials.
-
Avoid generating dust from solid spills.
-
Collect all spill cleanup materials in a labeled hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow from lab generation to final disposal.
This comprehensive guide provides the essential framework for the safe and compliant disposal of this compound. By adhering to these procedures, researchers can significantly mitigate risks and contribute to a safer laboratory environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Personal protective equipment for handling 5-Amino-2-chloropyridine-4-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 5-Amino-2-chloropyridine-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2][3]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles or Safety Glasses with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards[4][5]. |
| Skin | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use[6]. |
| Protective Clothing | A chemical-resistant apron or lab coat and long-sleeved clothing are necessary to prevent skin contact[7]. | |
| Respiratory | Dust Mask or Respirator | Use in well-ventilated areas. If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator is required[6][7]. |
Operational and Handling Plan
Safe handling of this compound requires a systematic approach to minimize the risk of exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Emergency Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1][4].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice[1][4][10].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][2].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[4].
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Identification:
-
This chemical waste must be classified as hazardous. Consult local, regional, and national hazardous waste regulations for complete and accurate classification[8].
-
-
Containment:
-
Disposal:
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. leelinework.com [leelinework.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
